molecular formula C9H7BrN2O2 B1517409 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS No. 1092351-65-9

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Cat. No.: B1517409
CAS No.: 1092351-65-9
M. Wt: 255.07 g/mol
InChI Key: CKKPLEFSWHGVNO-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-5-12-7(10)3-2-4-8(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPLEFSWHGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653305
Record name Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-65-9
Record name Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS: 1092351-65-9)

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized by medicinal chemists as a "privileged structure."[1][2] Its unique arrangement of nitrogen atoms and aromatic character confers favorable drug-like properties, leading to its incorporation into numerous clinically successful therapeutic agents, including Zolpidem, Alpidem, and Saripidem.[2][3] This bicyclic system serves as a versatile template for designing molecules that can interact with a wide array of biological targets, demonstrating activities ranging from anticancer to antiviral and anti-inflammatory.[2][4]

Within this important class of compounds, This compound (CAS Number: 1092351-65-9) emerges as a particularly valuable and strategic building block for drug discovery and development.[5][6] Its structure is pre-functionalized with two distinct and orthogonally reactive handles: a bromine atom at the C5 position and a methyl ester at the C2 position. This design allows for selective, stepwise chemical modifications, enabling the efficient generation of diverse molecular libraries. The C5-bromo group is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, while the C2-ester provides a gateway to amides, acids, and other functionalities. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis strategy, its reactivity, and its application in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While exhaustive experimental data such as melting and boiling points are not consistently published, vendor-supplied information and theoretical predictions provide a solid foundation for its characterization.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 1092351-65-9[5][7]
Molecular Formula C₉H₇BrN₂O₂[5][6]
Molecular Weight 255.07 g/mol [5][6]
Appearance Solid[5]
MDL Number MFCD11109379[5]
SMILES COC(=O)c1cn2c(Br)cccc2n1[5]
InChI Key CKKPLEFSWHGVNO-UHFFFAOYSA-N[5]
Spectroscopic Characterization (Predicted)

Detailed spectroscopic data (NMR, MS) can often be requested from suppliers.[6][8] Based on the molecular structure, the following spectral features are anticipated:

  • ¹ H NMR: The spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the proton on the imidazole ring (C3-H), and a singlet around 3.8-4.0 ppm for the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of their relative positions.

  • ¹³ C NMR: The carbon spectrum would show signals for the nine unique carbon atoms, including the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons (110-150 ppm), and the methyl carbon of the ester (around 52 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with approximately equal intensity, which is the signature of a molecule containing one bromine atom. The primary peak would be observed at m/z 254/256.

Synthesis and Mechanistic Rationale

The construction of the imidazo[1,2-a]pyridine core is efficiently achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of step economy, atom economy, and operational simplicity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based MCR that is exceptionally well-suited for synthesizing this scaffold.[7][9][10]

A robust and logical synthetic route to this compound involves the acid-catalyzed condensation of three commercially available components: (1) 2-amino-6-bromopyridine, (2) a glyoxal derivative (such as methyl glyoxylate), and (3) an isocyanide (such as methyl isocyanoacetate).

Experimental Protocol (Proposed)
  • Step 1: Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent such as methanol or DMF (0.2 M), add methyl glyoxylate (1.1 eq) and methyl isocyanoacetate (1.1 eq).

  • Step 2: Catalysis: Add a catalytic amount of a Lewis or Brønsted acid, such as perchloric acid (HClO₄, 10 mol%) or scandium(III) triflate (Sc(OTf)₃, 10 mol%).[11] The use of an acid catalyst is crucial for activating the imine intermediate toward nucleophilic attack by the isocyanide.

  • Step 3: Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Mechanistic Rationale

The GBB reaction proceeds through a well-established cascade mechanism. The initial step is the condensation between the aminopyridine and the aldehyde to form an N-acylimine intermediate. The acid catalyst protonates the imine, activating it for the subsequent nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable imidazo[1,2-a]pyridine ring system.

GBB_Mechanism A 2-Amino-6-bromopyridine + Methyl Glyoxylate B Imine Intermediate A->B Condensation (-H₂O) D Nitrile Adduct B->D Nucleophilic Attack C Isocyanide E Cyclized Intermediate D->E Intramolecular Cyclization F Final Product: 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester E->F Aromatization

Caption: Proposed Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Chemical Reactivity & Applications in Drug Discovery

The synthetic utility of this compound lies in its two chemically distinct functional groups, which can be manipulated to create a vast chemical space around the imidazo[1,2-a]pyridine core.

A. Functionalization via the C5-Bromo Group

The bromine atom at the C5 position is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the strategic installation of various substituents to probe structure-activity relationships (SAR).

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes provides access to alkynylated derivatives, which are valuable precursors and pharmacophores.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the introduction of diverse amine functionalities (primary, secondary, anilines), which are critical for modulating physicochemical properties and target interactions.

  • Heck Coupling: Reaction with alkenes under palladium catalysis can be used to append vinyl groups.

B. Transformations of the C2-Methyl Ester

The ester group at the C2 position offers a secondary point for diversification.

  • Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the acid with a diverse range of amines, generating libraries of amide derivatives. This is a cornerstone of modern medicinal chemistry for creating peptidomimetics and other bioactive molecules.[9][11]

Diversification_Workflow cluster_0 C5-Bromo Functionalization cluster_1 C2-Ester Functionalization Core 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Amide Amide Coupling (R'₂NH, HATU) Hydrolysis->Amide

Caption: Diversification potential of the title compound.

Handling, Storage, and Safety

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[8]

  • Safety: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of exposure, follow standard laboratory first-aid procedures.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides an efficient entry point into the medicinally significant imidazo[1,2-a]pyridine chemical space. Its synthesis via powerful multicomponent reactions and the presence of two orthogonal functional handles for diversification make it an invaluable tool for researchers in drug discovery. By enabling the rapid and systematic exploration of structure-activity relationships, this compound facilitates the development of novel therapeutic agents targeting a wide spectrum of diseases.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous compounds with significant therapeutic applications. Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry, leading to the development of drugs for a wide range of diseases. The introduction of a bromine atom at the 5-position and a methyl ester at the 2-position creates a versatile intermediate, Methyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate, which is pivotal for further molecular elaboration in drug discovery programs. The bromine atom serves as a handle for cross-coupling reactions, while the ester group can be readily modified, allowing for the systematic exploration of chemical space to optimize biological activity.

This guide provides an in-depth, technically-focused overview of a robust and reliable synthetic pathway to this key intermediate. We will delve into the strategic considerations behind the chosen route, the mechanistic underpinnings of the core reactions, and provide detailed, field-proven experimental protocols suitable for researchers and drug development professionals.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely adopted approach for constructing the imidazo[1,2-a]pyridine ring system is the Tschitschibabin reaction and its modern variants.[1][2] This strategy involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Our retrosynthetic analysis of the target molecule, Methyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate, identifies two primary building blocks:

  • 2-Amino-6-bromopyridine : This precursor provides the pyridine portion of the bicyclic system and correctly positions the bromine atom to be at the 5-position in the final product.

  • A Methyl 3-halo-2-oxopropanoate : This three-carbon electrophile (e.g., methyl 3-bromo-2-oxopropanoate) serves to build the imidazole ring and install the required methyl ester at the C2 position.

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the key pyridine precursor followed by the final cyclocondensation reaction.

G cluster_0 Overall Synthetic Workflow Target Methyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate Cyclization Cyclocondensation Reaction Target->Cyclization Retrosynthesis Precursor_A 2-Amino-6-bromopyridine Cyclization->Precursor_A Precursor_B Methyl 3-Bromo-2-oxopropanoate Cyclization->Precursor_B Starting_Material 2,6-Dibromopyridine Precursor_A->Starting_Material Ammonolysis

Caption: Retrosynthetic approach to the target molecule.

Part I: Synthesis of the Key Precursor: 2-Amino-6-bromopyridine

A reliable supply of high-purity 2-amino-6-bromopyridine is critical for the success of the subsequent cyclization. While several methods exist for its synthesis, one of the most direct and scalable approaches is the nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with ammonia.

Causality Behind Experimental Choices:

  • Reaction Vessel: A sealed steel autoclave is required to contain the pressure generated by heating aqueous ammonia.

  • Solvent/Reagent: Concentrated aqueous ammonia serves as both the nucleophile and the reaction medium. The high concentration drives the reaction forward.

  • Temperature: Elevated temperatures (e.g., 190°C) are necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.

  • Work-up and Purification: The work-up involves a standard liquid-liquid extraction to isolate the product from the aqueous reaction mixture. A key challenge is the potential formation of the bis-aminated by-product, 2,6-diaminopyridine. The purification strategy described, involving dissolution in a specific solvent mixture followed by filtration through silica gel, is designed to effectively remove this more polar impurity. Sublimation provides the final product in high purity.

Experimental Protocol 1: Synthesis of 2-Amino-6-bromopyridine
ReagentMW ( g/mol )AmountMolesEquiv.
2,6-Dibromopyridine236.8910.00 g42.2 mmol1.0
Concentrated Ammonia17.03 (NH₃)50 mL-Excess
Ethyl Acetate88.11~300 mL--
Cyclohexane84.16~250 mL--
Anhydrous Na₂SO₄142.04As needed--

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2,6-dibromopyridine (10.00 g, 42.2 mmol) in 50 mL of concentrated aqueous ammonia in a glass-lined steel autoclave.

  • Reaction: Seal the autoclave and heat the mixture to 190°C. Maintain this temperature for 6 hours. The internal pressure will rise to approximately 25 bar.

  • Work-up: After cooling the autoclave to room temperature and safely venting, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude residue in 250 mL of a cyclohexane/ethyl acetate (1:1, v/v) mixture. This step is crucial for precipitating and removing the 2,6-diaminopyridine by-product.

  • Chromatography & Final Purification: Filter the solution through a short plug of silica gel, washing with an additional 250 mL of the same solvent mixture. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the resulting solid by sublimation at 90°C (10⁻¹ mbar) to afford 2-amino-6-bromopyridine as a pure white solid (Expected yield: ~85-90%).

Part II: Cyclocondensation to Yield the Final Product

The core of the synthesis is the formation of the imidazo[1,2-a]pyridine ring system. This is achieved through a well-established cyclocondensation reaction between the synthesized 2-amino-6-bromopyridine and an appropriate α-halocarbonyl compound. While several reagents can be used, methyl 3-bromo-2-oxopropanoate is an excellent choice. The reaction proceeds via an initial alkylation followed by an intramolecular condensation and dehydration.[3][4]

Reaction Mechanism

The reaction mechanism is a sequential process that efficiently builds the bicyclic aromatic system.

G cluster_1 Mechanism of Cyclocondensation Start 2-Amino-6-bromopyridine + Methyl 3-bromo-2-oxopropanoate Step1 Step 1: SN2 Alkylation (Ring Nitrogen Attack) Start->Step1 Intermediate1 Pyridinium Salt Intermediate Step1->Intermediate1 Step2 Step 2: Intramolecular Condensation (Amine Attack on Carbonyl) Intermediate1->Step2 Intermediate2 Cyclized Dihydroxy Intermediate Step2->Intermediate2 Step3 Step 3: Dehydration (Aromatization) Intermediate2->Step3 Product Methyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate Step3->Product

References

An In-depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" due to its prevalence in a wide array of biologically active molecules. This document aims to serve as a technical resource for researchers engaged in the synthesis and application of novel imidazo[1,2-a]pyridine derivatives.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The presence of both a pyridine and an imidazole ring imparts a distinct electronic character, influencing properties such as basicity, aromaticity, and hydrogen bonding capabilities. The strategic placement of a bromine atom at the 5-position and a methyl carboxylate at the 2-position of this scaffold offers a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of compound libraries for drug screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental chemical properties of a compound is paramount for its effective utilization in research and development. This section details the key physical and spectroscopic characteristics of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.

Core Chemical Identifiers
PropertyValueSource
CAS Number 1092351-65-9[1][2]
Molecular Formula C₉H₇BrN₂O₂[1][3]
Molecular Weight 255.07 g/mol [1][3]
Appearance Solid (form)[1]
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the fused aromatic system. Key signals would include a singlet for the C3-H proton, a singlet for the methyl ester protons, and a series of doublets and triplets corresponding to the protons on the pyridine ring (C6-H, C7-H, and C8-H). The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the bromine atom and the ester group.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum. The carbons attached to the bromine and nitrogen atoms would also exhibit characteristic chemical shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule. Expected significant peaks include:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=N and C=C stretching (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

  • C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight of the compound. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the heterocyclic rings.

Synthesis and Purification

The synthesis of imidazo[1,2-a]pyridines is a well-established area of heterocyclic chemistry. The most common and direct approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound involves the reaction of 2-amino-6-bromopyridine with methyl bromopyruvate. This reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[4][5]

  • Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add methyl bromopyruvate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-12 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Chemical Reactivity and Derivatization

The presence of two key functional groups, the bromo substituent at the 5-position and the methyl ester at the 2-position, makes this molecule a versatile building block for the synthesis of more complex derivatives.

Reactions at the 5-Bromo Position

The bromine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7]

4.1.1. Suzuki-Miyaura Cross-Coupling

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position. A typical reaction involves the coupling of the bromo-imidazo[1,2-a]pyridine with a boronic acid or a boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).[6]

Caption: Suzuki-Miyaura cross-coupling reaction.

4.1.2. Other Cross-Coupling Reactions

Other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Heck reactions (coupling with alkenes) can also be employed to further functionalize the 5-position.[8][9]

Reactions of the Methyl Ester Group

The methyl ester at the 2-position provides a handle for modifications of the carboxylic acid functionality.

4.2.1. Hydrolysis

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a mixture of water and an organic solvent like methanol or THF) or acidic conditions. The resulting carboxylic acid is a key intermediate for further derivatization.

4.2.2. Amide Bond Formation

The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines to form amides. This is typically achieved using standard peptide coupling reagents such as DCC, EDC/HOBt, or HATU.[10] This transformation is crucial for the synthesis of many biologically active compounds.

Caption: Derivatization of the methyl ester group.

Applications in Drug Discovery and Materials Science

The versatility of the this compound scaffold makes it an attractive starting material for the synthesis of compounds with potential applications in various fields:

  • Medicinal Chemistry: As a building block for the synthesis of inhibitors of various enzymes, receptor agonists or antagonists, and antimicrobial agents.

  • Materials Science: The rigid, aromatic nature of the imidazo[1,2-a]pyridine core suggests potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion

This compound is a highly functionalized and versatile heterocyclic compound. Its synthesis is achievable through well-established methods, and its reactivity at both the 5-bromo and 2-ester positions allows for a wide range of chemical modifications. This makes it a valuable tool for chemists in academia and industry who are focused on the design and synthesis of novel molecules with potential therapeutic or material applications. This guide has provided a foundational understanding of its chemical properties, synthesis, and reactivity, which should aid researchers in their future endeavors with this promising scaffold.

References

Spectroscopic Data of Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this guide will present a detailed, predictive analysis of its spectroscopic characteristics based on established principles and data from structurally analogous compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar imidazo[1,2-a]pyridine derivatives.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1] The functionalization of this bicyclic system, as in methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, allows for the fine-tuning of its physicochemical and biological properties. Accurate structural elucidation through spectroscopic methods is a cornerstone of the development of such compounds.

Molecular Structure and Predicted Spectroscopic Overview

Chemical Structure:

References

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its wide spectrum of biological activities.[1] The precise characterization of novel derivatives within this class is paramount for establishing structure-activity relationships and ensuring the integrity of chemical entities progressing through the development pipeline. This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of a representative member, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No: 1092351-65-9). We will detail a robust synthetic protocol and then systematically dissect the analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unequivocally confirm its molecular structure. This guide is intended to serve as a practical, experience-driven resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in the pharmaceutical sciences. Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive scaffold for interacting with biological targets.[2] The introduction of a bromine atom at the 5-position and a methyl ester at the 2-position, as in the title compound, offers valuable handles for further chemical modification and modulates the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Accurate and thorough structural elucidation is the bedrock upon which all subsequent biological and medicinal chemistry studies are built.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common and reliable method being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] For the synthesis of the title compound, a logical and efficient approach involves the reaction of 2-amino-6-bromopyridine with methyl bromopyruvate.

Proposed Synthetic Pathway

The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the pyridine ring on the α-carbon of the methyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Synthetic_Pathway reactant1 2-Amino-6-bromopyridine intermediate Intermediate reactant1->intermediate + reactant2 Methyl bromopyruvate reactant2->intermediate product 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol
  • Materials: 2-amino-6-bromopyridine, methyl bromopyruvate, anhydrous ethanol, sodium bicarbonate.

  • Procedure:

    • To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.2 eq).

    • To this suspension, add methyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation: A Multi-faceted Analytical Approach

The unequivocal confirmation of the structure of a newly synthesized compound relies on the synergistic interpretation of data from multiple analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as insights into its structure through fragmentation patterns.

  • Expected Molecular Ion: For the target molecule with the chemical formula C₉H₇BrN₂O₂, the expected monoisotopic mass is 253.9691 g/mol .[4] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[5]

Parameter Value Source
CAS Number 1092351-65-9[4]
Molecular Formula C₉H₇BrN₂O₂[4]
Molecular Weight 255.07 g/mol [4]
Monoisotopic Mass 253.9691 g/mol [4]

  • Fragmentation Analysis: The fragmentation of imidazo[1,2-a]pyridines is often characterized by the cleavage of the phenoxy C-O bond when present.[6] For our target molecule, key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). The bromine atom would likely remain on the aromatic core in many of the major fragments, thus these fragments would also exhibit the characteristic M/M+2 isotopic pattern.

Fragmentation_Pathway M [M]+. m/z = 254/256 M_minus_OCH3 [M - OCH3]+ m/z = 223/225 M->M_minus_OCH3 - OCH3 M_minus_COOCH3 [M - COOCH3]+ m/z = 195/197 M_minus_OCH3->M_minus_COOCH3 - CO Imidazopyridine_core Imidazo[1,2-a]pyridine core fragments M_minus_COOCH3->Imidazopyridine_core Further fragmentation

Caption: Plausible mass fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core and the methyl group of the ester. The chemical shifts and coupling constants of the aromatic protons are particularly informative for determining the substitution pattern.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3~8.2s-
H-8~7.8d~7.0
H-7~7.4t~7.0
H-6~7.0d~7.0
-OCH₃~3.9s-
  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Carbon Predicted Chemical Shift (ppm)
C=O (ester)~162
C-2~140
C-3~115
C-5~118
C-6~125
C-7~130
C-8~112
C-8a (bridgehead)~145
-OCH₃~52

Note: The predicted NMR data is based on computational models and analysis of similar compounds.[4] Experimental values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Characteristic Vibrational Frequencies:

    • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

    • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1650 cm⁻¹ region.[3]

    • C-O Stretch (Ester): A characteristic absorption band for the C-O bond of the ester is expected around 1250-1300 cm⁻¹.

    • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

    • C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region, around 500-600 cm⁻¹.

Integrated Structural Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all analytical techniques.

Elucidation_Workflow Synthesis Synthesis MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR Structure Confirmed Structure MS->Structure Molecular Weight & Isotopic Pattern NMR->Structure Connectivity & Substitution Pattern FTIR->Structure Functional Groups

Caption: Integrated workflow for structural elucidation.

The mass spectrum will confirm the molecular weight and the presence of a bromine atom. The FTIR spectrum will identify the key functional groups, namely the ester and the aromatic rings. Finally, the detailed connectivity and the precise location of the bromine atom and the methyl ester group will be unequivocally established by the ¹H and ¹³C NMR spectra, including 2D NMR experiments like COSY and HMBC if necessary.

Conclusion

The structural elucidation of novel chemical entities is a critical process in drug discovery and development. This guide has outlined a comprehensive and logical workflow for the synthesis and characterization of this compound. By combining a robust synthetic strategy with a multi-technique analytical approach, researchers can confidently and accurately determine the structure of this and other related heterocyclic compounds, thereby ensuring the integrity of their scientific findings and the quality of the materials used in further studies.

References

Navigating the Synthetic Landscape: A Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 5-Bromo-2-methoxycarbonyl Derivative

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its unique electronic properties and rigid, planar structure make it an attractive framework for designing molecules that can interact with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

Within this important class of compounds, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester emerges as a key synthetic intermediate. Its strategic functionalization—a bromine atom at the 5-position and a methyl ester at the 2-position—offers medicinal chemists a versatile platform for further molecular elaboration. The bromine atom serves as a valuable handle for cross-coupling reactions, enabling the introduction of diverse substituents to probe the structure-activity relationships of novel therapeutic agents. The methyl ester provides a readily modifiable group for amide bond formation or reduction to an alcohol, further expanding the synthetic possibilities. This guide provides an in-depth overview of the commercial availability, synthesis, properties, and potential applications of this important building block.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, facilitating its use in research and development. When sourcing this compound, it is crucial to consider purity, quantity, and the availability of analytical data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Sigma-Aldrich1092351-65-9C₉H₇BrN₂O₂255.07Varies by product grade
ChemicalBook1092351-65-9C₉H₇BrN₂O₂255.07Typically ≥98%[2]
BLDpharm1092351-65-9C₉H₇BrN₂O₂255.07≥98%[3]
Moldb1092351-65-9C₉H₇BrN₂O₂255.07Typically 98+%[4]

Note: This table is not exhaustive and other suppliers may exist. Purity and availability should be confirmed with the respective supplier.

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry.[5][6] A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species.[7] For the synthesis of the title compound, a logical and precedented approach is the reaction of 2-amino-6-bromopyridine with a methyl 3-bromo-2-oxopropanoate equivalent. A closely related synthesis has been reported for the corresponding ethyl ester of a 5-methyl analog, providing a strong foundation for the following protocol.[8][9]

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-6-bromopyridine 2-amino-6-bromopyridine Reaction_Vessel Ethanol (solvent) Reflux 2-amino-6-bromopyridine->Reaction_Vessel methyl_3-bromo-2-oxopropanoate Methyl 3-bromo-2-oxopropanoate methyl_3-bromo-2-oxopropanoate->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation 1. Cyclocondensation Neutralization Neutralization (e.g., KHCO₃) Evaporation->Neutralization 2. Concentrate Filtration Filtration Neutralization->Filtration 3. Precipitate Drying Drying Filtration->Drying 4. Isolate Final_Product 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester Drying->Final_Product Reactivity_Profile Start 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->Suzuki C-C bond formation Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira C-C bond formation Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->Buchwald C-N bond formation Hydrolysis Ester Hydrolysis (LiOH or NaOH) Start->Hydrolysis Ester modification Amidation Amidation (RNH₂, heat or coupling agent) Start->Amidation Ester modification Reduction Ester Reduction (LiAlH₄ or DIBAL-H) Start->Reduction Ester modification Product_Aryl 5-Aryl-imidazo[1,2-a]pyridine derivative Suzuki->Product_Aryl Product_Alkynyl 5-Alkynyl-imidazo[1,2-a]pyridine derivative Sonogashira->Product_Alkynyl Product_Amino 5-Amino-imidazo[1,2-a]pyridine derivative Buchwald->Product_Amino Product_Acid 5-Bromo-imidazo[1,2-a]pyridine- 2-carboxylic acid Hydrolysis->Product_Acid Product_Amide 5-Bromo-imidazo[1,2-a]pyridine- 2-carboxamide derivative Amidation->Product_Amide Product_Alcohol (5-Bromo-imidazo[1,2-a]pyridin- 2-yl)methanol Reduction->Product_Alcohol

References

In-Depth Technical Guide: Physicochemical Properties of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize established data with practical insights into the experimental methodologies required for its complete characterization. While some specific experimental values for this compound are not publicly documented, this guide details the authoritative protocols for their determination, ensuring a robust framework for researchers.

Compound Identification and Structure

This compound is a substituted imidazopyridine derivative. The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic system found in numerous biologically active compounds. The presence of a bromine atom at the 5-position and a methyl ester group at the 2-position significantly influences its physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate[2]
CAS Number 1092351-65-9[2]
Molecular Formula C₉H₇BrN₂O₂[1]
Molecular Weight 255.07 g/mol
Chemical Structure
SMILES: COC(=O)c1cn2c(Br)cccc2n1
InChI: 1S/C9H7BrN2O2/c1-14-9(13)6-5-12-7(10)3-2-4-8(12)11-6/h2-5H,1H3

Known and Predicted Physical Properties

Table 2: Summary of Physical Properties

PropertyValueSource/Methodology
Physical Form Solid
Melting Point Data not availableSee Section 3.1 for Experimental Protocol
Boiling Point Data not availableSee Section 3.2 for Experimental Protocol
Solubility Data not availableSee Section 3.3 for Experimental Protocol
Storage Class 11 - Combustible Solids

Standard Experimental Protocols for Physicochemical Characterization

Given the absence of published experimental data for several key physical properties, this section provides detailed, field-proven methodologies for their determination. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can provide an estimate), and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Causality and Expertise: The slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement. A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point will be significantly higher and may require measurement under reduced pressure to prevent decomposition.

Methodology: Distillation

Given the likely high boiling point and potential for thermal degradation, vacuum distillation is the preferred method.

  • Apparatus Setup: A microscale distillation apparatus is assembled, including a flask with the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

  • Heating: The sample is heated gently in a heating mantle.

  • Measurement: The temperature of the vapor that is in equilibrium with the liquid is measured with a thermometer. The pressure of the system is also recorded.

  • Data Correction: The observed boiling point at the reduced pressure can be converted to the normal boiling point (at 760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Causality and Expertise: Measuring the boiling point under vacuum lowers the temperature required for boiling, thus minimizing the risk of decomposition. Accurate pressure measurement is critical for a reliable determination and for converting the observed boiling point to the value at standard pressure.

Determination of Solubility

Solubility is a crucial parameter in drug development, affecting formulation and bioavailability. A qualitative and quantitative assessment is necessary.

Methodology: Qualitative and Quantitative Solubility Assessment

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffers at different pH values (e.g., pH 2, 7.4, 9), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Qualitative Assessment: A small, known amount of the compound (e.g., 1-2 mg) is added to a small volume of the solvent (e.g., 0.1 mL) in a vial. The mixture is vortexed and observed for dissolution. If it dissolves, more solute is added until saturation is reached. Solubility can be grossly classified as soluble, sparingly soluble, or insoluble.

  • Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality and Expertise: The shake-flask method is considered the "gold standard" for solubility determination as it ensures that the system reaches thermodynamic equilibrium. Using a range of solvents provides a comprehensive solubility profile, which is essential for predicting the compound's behavior in different environments.

Spectroscopic and Spectrometric Analysis for Structural Elucidation

While specific spectra for this compound are not publicly available, the following are the standard techniques used for its structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

  • Aromatic Region: Signals corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • Methyl Ester Signal: A singlet corresponding to the three protons of the methyl group, typically in the range of 3.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal for the ester carbonyl carbon, typically in the range of 160-175 ppm.

  • Aromatic Carbons: Signals for the carbons of the bicyclic ring system.

  • Methyl Carbon: A signal for the methyl group carbon, typically in the range of 50-60 ppm.

Methodology:

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Analysis: The chemical shifts, integration (for ¹H), and coupling constants are analyzed to confirm the structure.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): A peak corresponding to the intact molecule. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragment Ions: Peaks corresponding to the fragmentation of the molecule in the mass spectrometer, which can provide further structural information.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like LC-MS).

  • Ionization: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Detection: The abundance of each ion is measured.

Causality and Expertise: High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity with high confidence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • C=O Stretch: A strong absorption band for the ester carbonyl group, typically in the range of 1700-1750 cm⁻¹.

  • C-O Stretch: An absorption band for the ester C-O bond.

  • C=C and C=N Stretches: Absorption bands in the aromatic region (around 1450-1600 cm⁻¹) corresponding to the imidazo[1,2-a]pyridine ring.

  • C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Methodology:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The absorption bands are correlated with specific functional groups.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete, publicly available dataset of its physical properties is currently lacking, this guide provides the fundamental identification information and outlines the authoritative experimental protocols necessary for a thorough physicochemical characterization. By following these established methodologies, researchers can confidently determine the properties of this compound, enabling its effective use in drug discovery and development.

References

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and explores its applications as a versatile intermediate for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the methyl ester functionality offers orthogonal chemical handles for molecular elaboration, making it a valuable tool for creating diverse chemical libraries.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible scientific research. This compound is a solid at room temperature and is characterized by the following key identifiers and properties.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate[2][3]
CAS Number 1092351-65-9[2][3]
Molecular Formula C₉H₇BrN₂O₂[2][3][4][5]
Molecular Weight 255.07 g/mol [2][4][5]
MDL Number MFCD11109379

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid
SMILES COC(=O)c1cn2c(Br)cccc2n1
InChI Key CKKPLEFSWHGVNO-UHFFFAOYSA-N
Storage Class 11 (Combustible Solids)
Monoisotopic Mass 253.96909 Da[4]

The structural arrangement of the molecule, featuring a fused bicyclic aromatic system, is critical to its chemical reactivity and utility.

Caption: Chemical structure and key functional positions.

The Scientific Rationale: A Scaffold for Drug Discovery

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The value of this specific molecule lies in its functional handles, which allow for controlled, stepwise chemical modifications:

  • The Bromine Atom (Position 5): This is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amine groups, enabling systematic exploration of the chemical space around the core scaffold.

  • The Methyl Ester (Position 2): This group is readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a key functional group for forming amide bonds via coupling with various amines, a cornerstone of medicinal chemistry for linking molecular fragments and improving pharmacokinetic properties.

This orthogonal reactivity makes the compound an ideal starting point for building libraries of complex molecules for high-throughput screening.

Proposed Synthesis Protocol

The synthesis of imidazo[1,2-a]pyridines is typically achieved via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The following protocol details a reliable method for producing the title compound.

G start Starting Materials: - 2-Amino-6-bromopyridine - Methyl 3-bromo-2-oxopropanoate reaction Reaction Step: - Combine reactants in Acetonitrile - Add NaHCO3 (base) - Reflux for 12-18 hours start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction If incomplete workup Aqueous Workup: - Cool to RT - Filter solids - Extract with Ethyl Acetate - Wash with brine monitoring->workup Upon completion purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Recrystallize or Column Chromatography workup->purification product Final Product: Methyl 5-bromoimidazo[1,2-a] pyridine-2-carboxylate purification->product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

Materials and Reagents:

  • 2-Amino-6-bromopyridine (1.0 eq)

  • Methyl 3-bromo-2-oxopropanoate (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-bromopyridine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add sodium bicarbonate (2.5 eq) to the suspension. The base is crucial for scavenging the HBr formed during the cyclization, driving the reaction to completion.

  • Addition of Electrophile: Add methyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the stirring mixture at room temperature. A slight excess ensures the complete consumption of the limiting aminopyridine.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-amino-6-bromopyridine spot is no longer visible.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture to remove inorganic salts (NaBr and excess NaHCO₃).

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Redissolve the crude material in ethyl acetate and wash with water, followed by brine. This removes any remaining water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. This protocol forms a self-validating system to ensure the material meets the required specifications for subsequent research.

G cluster_analysis Analytical Workflow start Purified Solid Sample ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms nmr NMR Spectroscopy Confirms Structure & Connectivity start->nmr hplc HPLC Analysis Determines Purity (%) start->hplc end Verified Compound (Identity and Purity Confirmed) ms->end nmr->end hplc->end

Caption: Workflow for analytical characterization and validation.

Expected Spectroscopic Data
  • Mass Spectrometry (MS): When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound should exhibit a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 255 and 257. The ~1:1 ratio of these peaks is the distinctive isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆) should display distinct signals corresponding to each unique proton in the molecule:

    • A singlet for the methyl ester protons (-OCH₃), typically in the 3.8-4.0 ppm range.

    • A singlet for the proton on the imidazole ring (H-3), likely downfield (>8.0 ppm).

    • Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns (doublets, triplets) consistent with their positions relative to each other.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) should show a single major peak, allowing for the quantification of purity, which should ideally be >98% for use in further synthetic steps.

Applications in Drug Discovery and Development

The true utility of this compound is as a versatile platform for generating novel chemical entities.

G cluster_reactions Synthetic Diversification Pathways scaffold 5-Bromo-Imidazo[1,2-a]pyridine -2-carboxylate (Core Scaffold) suzuki Suzuki Coupling (at C5-Br position) Introduces Aryl/Heteroaryl Groups scaffold->suzuki hydrolysis Ester Hydrolysis (at C2-Ester) Forms Carboxylic Acid scaffold->hydrolysis library Diverse Library of Novel Drug Candidates suzuki->library amide Amide Coupling (at C2-Acid) Links to Diverse Amines (R-NH2) hydrolysis->amide amide->library

Caption: Diversification potential of the core scaffold.

  • Lead Generation: The scaffold can be decorated with different functional groups at the C5 and C2 positions to create a library of analogues. This library can then be screened against biological targets (e.g., kinases, GPCRs, enzymes) to identify initial "hit" compounds.

  • Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the scaffold allows for systematic and precise modifications. For example, by keeping the C2-amide constant and varying the C5-aryl group via Suzuki coupling, researchers can probe how changes in that region of the molecule affect biological activity. This iterative process is fundamental to optimizing a lead compound's potency and selectivity.

  • Fragment-Based Drug Design: The molecule itself can be considered an advanced, functionalized fragment. It can be coupled to other fragments or complex amines to rapidly build larger molecules with drug-like properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is classified as a combustible solid.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a strategically designed tool for medicinal chemists and drug discovery professionals. Its combination of a biologically relevant core scaffold and two orthogonal, highly versatile functional groups provides an efficient and powerful platform for the synthesis and optimization of next-generation therapeutic agents. Understanding its properties, synthesis, and potential applications is key to unlocking its full potential in the research and development pipeline.

References

An In-Depth Technical Guide to the Safe Handling of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester. As a specialized heterocyclic building block, its unique chemical properties necessitate a thorough understanding of potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested advice grounded in the principles of chemical reactivity, toxicological inference, and risk mitigation.

Section 1: Compound Identification and Profile

This compound is a niche yet valuable intermediate in medicinal chemistry and materials science. Its fused heterocyclic core, the imidazo[1,2-a]pyridine, is a recognized "privileged scaffold" present in numerous pharmacologically active compounds. The strategic placement of a bromine atom and a methyl ester group provides versatile handles for further synthetic elaboration.

Table 1: Chemical and Physical Properties

Property Value Source(s)
IUPAC Name methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate [1][2]
CAS Number 1092351-65-9 [1][2]
Molecular Formula C₉H₇BrN₂O₂ [1]
Molecular Weight 255.07 g/mol
Appearance Solid (likely a white to off-white or light yellow powder) [3]

| Storage | Store at 2-8°C under dry conditions, protected from light. |[3][4] |

Section 2: Synthesized Hazard Assessment

Core Structure (Imidazo[1,2-a]pyridine):

  • Biological Activity: This scaffold is known for significant biological activity, which implies that even non-functionalized versions can interact with physiological systems.[6][7] Studies on various imidazo[1,2-a]pyridine derivatives have shown a range of effects, including antiparasitic, anti-inflammatory, and antileukemic properties.[6][8] While therapeutically promising, this inherent bioactivity demands that the compound be treated as potentially toxic and pharmacologically active.

  • Toxicity: Toxicological studies on related imidazo-based heterocycles suggest a potential for cytotoxicity.[9] Some derivatives have shown dose-dependent toxicity, including hepatic damage at high concentrations in animal studies.[9] The toxicological profile of this specific ester is unconfirmed, so a high degree of caution is warranted.

Functional Groups:

  • Bromo-Aromatic Moiety: The presence of bromine on the aromatic ring introduces several potential hazards. Bromo-aromatic compounds can be irritants and may pose environmental hazards.[10] Bromine itself is highly corrosive and toxic, and while covalently bound here, its presence contributes to the overall reactivity and potential toxicity of the molecule.[11][12]

  • Methyl Ester: While generally less hazardous, esters can be hydrolyzed in vivo to their corresponding carboxylic acids and methanol, which could present separate toxicological profiles.

Inferred GHS Classification (Precautionary):

Based on the analysis of related structures, the following precautionary classifications should be assumed until definitive data is available:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[10][13]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[13]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[13]

  • Hazardous to the Aquatic Environment, Chronic (Category 2): Toxic to aquatic life with long-lasting effects.[10]

Section 3: Risk Assessment and Control Workflow

Safe handling of any active pharmaceutical ingredient (API) or intermediate begins with a dynamic risk assessment.[14] The following workflow should be adapted for every experiment involving this compound.

Caption: Risk assessment workflow for handling the target compound.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Given the unknown toxicological profile and potential for respiratory irritation from fine powders, a multi-layered approach to containment is essential. The hierarchy of controls dictates that engineering solutions should be the primary barrier against exposure.[5]

  • Primary Engineering Control: All handling of the solid compound, including weighing and transfers, must be performed within a certified chemical fume hood or a ventilated balance enclosure. This minimizes the risk of inhaling airborne particles.

  • Secondary Engineering Control: Ensure the laboratory has adequate general ventilation (at least 6-12 air changes per hour).

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness). Protects against skin contact. Inspect gloves before use and change them immediately if contaminated.[15]
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard. Prevents eye contact with solid particles or solutions, which can cause serious irritation.[13]
Skin/Body Protection A buttoned lab coat. Consider disposable sleeves for larger-scale operations. Prevents contamination of personal clothing.

| Respiratory | A NIOSH-approved respirator (e.g., N95) may be required for large-scale transfers or spill cleanup, based on risk assessment. | Provides an additional layer of protection against inhalation, especially if engineering controls are compromised. |

Section 5: Protocols for Safe Handling & Storage

Adherence to standardized protocols minimizes variability and risk. The following procedures represent best practices for common laboratory manipulations.

5.1 Protocol for Weighing Solid Compound

  • Preparation: Designate a work area inside a chemical fume hood. Cover the surface with absorbent bench paper.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid creating dust. If the container has a narrow opening, gently tap it to dispense the powder.

  • Closure: Immediately and securely close the main stock container.

  • Cleanup: Wipe the spatula clean. Dispose of the bench paper and any contaminated materials (e.g., gloves) into a designated hazardous waste bag.

5.2 Protocol for Dissolution

  • Preparation: Perform all steps in a chemical fume hood.

  • Vessel: Add the weighed solid to an appropriate reaction or storage vessel.

  • Solvent Addition: Add the desired solvent slowly using a pipette or graduated cylinder, directing the stream to the side of the vessel to avoid splashing.

  • Mixing: Cap the vessel and mix using a magnetic stir bar, vortex, or sonication until fully dissolved.

  • Labeling: Ensure the final solution is clearly labeled with the compound name, concentration, solvent, and date.

5.3 Storage

  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dry, and dark place, such as a refrigerator designated for chemicals (2-8°C is recommended).[3][4]

  • Segregation: Store away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[13][16]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

6.1 Spill Management

Caption: Decision workflow for responding to a chemical spill.

6.2 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Section 7: Stability, Reactivity, and Disposal
  • Reactivity: The compound is expected to be stable under recommended storage conditions. However, avoid contact with strong oxidizing agents, which could lead to a vigorous or explosive reaction.[13][16] The bromo-substituent may be reactive in certain organometallic coupling reactions.

  • Waste Disposal: All waste containing this compound (solid, solutions, contaminated materials) must be treated as hazardous chemical waste. Dispose of it in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The functionalization of this heterocyclic system is therefore of paramount importance in the discovery and development of new chemical entities. Among the various substituted imidazo[1,2-a]pyridines, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester serves as a versatile and highly valuable building block. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and robust protocols for the four most pivotal cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. The methodologies presented herein are designed to be reproducible and scalable, offering insights into the rationale behind the selection of catalysts, ligands, bases, and reaction conditions.

General Workflow for Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally follow a similar catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) species. This is followed by a key step characteristic of the specific reaction (transmetalation in Suzuki, migratory insertion in Heck, etc.), and culminates in reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.

Cross-Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis Setup Combine Substrate, Coupling Partner, Catalyst, Ligand, Base in Solvent Heating Heat to Optimized Temperature (Conventional or Microwave) Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purify by Column Chromatography or Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] In the context of our substrate, this reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position, leading to the synthesis of 5-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl esters, a class of compounds with significant therapeutic potential.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. The subsequent and crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of a suitable base is critical to activate the boronic acid and facilitate the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the Suzuki coupling of similar bromo-heterocyclic esters.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration.[5][7][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901580-90
33-Pyridinylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1101675-85

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[5][6]

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl halides with alkenes.[9] This transformation allows for the introduction of vinyl or substituted vinyl groups at the 5-position of the imidazo[1,2-a]pyridine core, generating valuable intermediates for further synthetic manipulations or as final products with potential biological activity.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. A β-hydride elimination then occurs to release the product and a hydridopalladium species. The final step is the regeneration of the Pd(0) catalyst by a base, which neutralizes the generated HBr. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination are key aspects of this reaction.

Detailed Protocol: Heck Reaction

This protocol is based on general procedures for the Heck reaction of bromo-heterocycles.[10][11]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃)) (4-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tol)₃, 0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the 5-alkenyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.

Data Presentation: Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002470-80
2StyrenePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile801865-75
3AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1201260-70

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most direct and efficient method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl halide.[12] This reaction is invaluable for installing an alkynyl group at the 5-position of the imidazo[1,2-a]pyridine ring, creating a versatile functional handle for further transformations such as click chemistry, cyclization reactions, or as a key structural element in biologically active molecules.

Mechanistic Rationale: The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Transmetalation of the alkynyl group from copper to the palladium center is a key step, followed by reductive elimination to afford the product. Copper-free versions of the Sonogashira reaction have also been developed.[12]

Detailed Protocol: Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of bromo-pyridines.[10][13]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), 2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) salt (e.g., CuI, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (3)Et₃NTHF60680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)DIPEADMF70875-85
3Propargyl alcoholPdCl₂(dppf) (2)CuI (2)Et₃NAcetonitrile501270-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[10][13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1][14] This reaction is crucial for introducing primary or secondary amines at the 5-position of the imidazo[1,2-a]pyridine nucleus, a common structural motif in many biologically active compounds.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[3]

Buchwald-Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR¹R² PdII_Amine [Ar-Pd(II)(HNR¹R²)(L)]⁺Br⁻ AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR¹R²(L) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-pyridines.[1][15]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (2-6 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or sealed vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., Xantphos, 0.03 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and stir for 10 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-BuToluene1101280-90
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Dioxane1001870-80
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene902475-85

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[1][15]

Conclusion

The cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—represent a powerful toolkit for the synthetic chemist to functionalize the 5-position of this compound. The ability to introduce a wide variety of aryl, vinyl, alkynyl, and amino substituents opens up vast possibilities for the creation of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for researchers, and it is important to note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols for Suzuki Coupling of 5-bromoimidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C5-Arylated Imidazo[1,2-a]pyridine Esters in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic nitrogen heterocycle is the core of marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular properties.[3][4][5]

Functionalization of the imidazo[1,2-a]pyridine core is a key strategy for modulating its pharmacological profile. The C5 position, in particular, offers a valuable vector for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds at this position, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the protocols and underlying principles for the successful Suzuki coupling of 5-bromoimidazo[1,2-a]pyridine esters.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[7] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Halide R¹-X (5-bromoimidazo[1,2-a]pyridine ester) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoimidazo[1,2-a]pyridine ester, forming a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.[1]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium center. A base is crucial here; it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes ligand exchange with the halide on the palladium complex.[9]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Detailed Experimental Protocol: A Validated Approach

This protocol is based on established procedures for the Suzuki coupling of structurally similar 5-bromo-heterocycles, particularly 5-bromoindazoles bearing an ester functionality, and has been optimized for the 5-bromoimidazo[1,2-a]pyridine ester scaffold.

Materials and Reagents:

  • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (e.g., 271 mg, 1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).

    • Expert Insight: The use of anhydrous base is important to control the water content of the reaction, which can affect catalyst activity and boronic acid stability.

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species, which is the active catalytic form.

  • Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 24.5 mg, 0.03 mmol). Then, add the degassed solvent system, typically a 4:1 mixture of DME/water or dioxane/water (e.g., 8 mL DME and 2 mL water).

    • Expert Insight: The dppf ligand is a robust, electron-rich ferrocenyl phosphine that is highly effective for cross-coupling reactions involving heteroaromatic halides. It stabilizes the palladium catalyst and promotes both oxidative addition and reductive elimination.[7] The presence of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.

  • Reaction : Heat the reaction mixture to 80-95 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

    • Expert Insight: Microwave irradiation can significantly shorten reaction times, often to 30-60 minutes at temperatures around 100-120 °C.[6]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 50 mL) and water (e.g., 20 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-imidazo[1,2-a]pyridine ester.

Workflow Start Starting Materials: - 5-Bromoimidazo[1,2-a]pyridine Ester - Arylboronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating (80-95 °C) or Microwave Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure 5-Aryl-imidazo[1,2-a]pyridine Ester Purification->Product

Caption: Experimental workflow for the Suzuki coupling of 5-bromoimidazo[1,2-a]pyridine esters.

Comparative Analysis of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling. The following table summarizes various conditions reported for the Suzuki coupling of 5-bromo-heterocycles, providing a comparative overview to guide optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O80285-95[7]
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001250-90[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11012-24>90[10]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120 (µW)0.2>90[11]
  • Catalyst Choice : For general applications, Pd(dppf)Cl₂ offers a reliable and efficient option for this class of substrates.[7] Pd(PPh₃)₄ is also commonly used but may require longer reaction times or higher temperatures.[6] For particularly challenging substrates, such as those with steric hindrance, more advanced catalyst systems employing bulky, electron-rich Buchwald ligands like SPhos or XPhos can provide superior results.[10][11]

  • Base Selection : K₂CO₃ is a cost-effective and generally effective base for these couplings.[7] Stronger bases like K₃PO₄ can be beneficial, especially for less reactive boronic acids or when using Buchwald-type ligands.[11]

  • Solvent System : A mixture of an ethereal solvent like DME or dioxane with water is standard, facilitating the dissolution of both the organic substrates and the inorganic base.[7]

Troubleshooting and Field-Proven Insights

  • Low or No Yield :

    • Inactive Catalyst : Ensure the palladium catalyst is of good quality and has been stored properly. The reaction mixture should typically turn dark, often black, indicating the formation of Pd(0) nanoparticles.

    • Poor Quality Boronic Acid : Boronic acids can degrade over time, especially if exposed to moisture. Consider using a fresh batch or purifying the existing one. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction.

    • Insufficient Degassing : Oxygen can deactivate the catalyst. Ensure the solvent and reaction vessel are thoroughly purged with an inert gas.

  • Ester Hydrolysis : The basic conditions required for the Suzuki coupling can potentially lead to the hydrolysis of the ester group.

    • Mitigation Strategy: Using milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can sometimes reduce the extent of hydrolysis.[9] Additionally, minimizing the reaction time and temperature is advisable. If hydrolysis is a persistent issue, protecting the carboxylic acid as a more robust ester or performing the coupling on the corresponding carboxylic acid followed by esterification are alternative strategies.

  • Homocoupling of Boronic Acid : The formation of a biaryl product derived from the boronic acid coupling with itself can be an issue, often exacerbated by the presence of oxygen.[1] Thorough degassing and using the correct stoichiometry of reagents can minimize this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C5-arylation of imidazo[1,2-a]pyridine esters, providing a robust and versatile route to novel compounds with significant potential in drug discovery. By understanding the reaction mechanism, employing a well-validated protocol, and being aware of potential challenges, researchers can efficiently synthesize diverse libraries of these valuable molecules. The judicious selection of the catalyst, base, and solvent system, as detailed in this guide, is paramount to achieving high yields and purity, thereby accelerating the drug development process.

References

Application Notes & Protocols: The Versatility of Imidazo[1,2-a]Pyridine Esters in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This nitrogen-bridged heterocyclic system is not only structurally intriguing but also serves as the core for numerous therapeutics, including the sedative Zolpidem, the cardiotonic Olprinone, and the antiulcer agent Soraprazan.[2][3][4][5][6] The fusion of an imidazole ring with a pyridine ring creates a unique electronic and steric environment, making it an excellent platform for developing targeted therapies.

The introduction of an ester moiety to this scaffold further enhances its therapeutic potential. Ester groups can modulate critical physicochemical properties such as lipophilicity, solubility, and metabolic stability. This fine-tuning is essential for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth exploration of the applications of imidazo[1,2-a]pyridine esters, complete with detailed synthetic and biological evaluation protocols for researchers in drug discovery.

Part 1: Prominent Therapeutic Applications

Imidazo[1,2-a]pyridine esters have demonstrated significant potential across multiple therapeutic areas. Their versatility stems from the ability to interact with a diverse range of biological targets.

Anticancer Activity

A primary focus of research on this scaffold has been in oncology.[7][8][9][10][11] These compounds exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell proliferation and survival.

Key Mechanisms of Action:

  • Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases that are often dysregulated in cancer. This includes Phosphoinositide 3-kinases (PI3K), Cyclin-Dependent Kinases (CDKs), and NIMA-related kinase 2 (Nek2), which are crucial for cell cycle progression and signaling.[9][11][12]

  • Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[9]

  • Targeted Covalent Inhibition: Novel derivatives have been developed as covalent inhibitors, for instance, targeting the KRAS G12C mutation, which is a significant driver in many intractable cancers.[7]

  • Induction of Apoptosis: By modulating pathways involving proteins like p53, p21, and Bax, these compounds can trigger programmed cell death in cancer cells.[8][10]

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is a frequent target for imidazo[1,2-a]pyridine-based inhibitors.[9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Ester Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway inhibited by imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget Cell LineReported Activity (IC₅₀)Mechanism of ActionReference
S-alkyl/aryl derivativesHepG2 (Liver)Time-dependent inhibitionDNA synthesis inhibition, Apoptosis[8]
3-amino derivativesHT-29 (Colon)4.15 µMCytotoxicity[13]
3-amino derivativesMCF-7 (Breast)14.81 µMCytotoxicity[13]
KRAS G12C InhibitorsNCI-H358 (Lung)Potent inhibitionCovalent Inhibition[7]
Nek2 InhibitorsVarious1.0 - 3.0 nMNek2 Kinase Inhibition, Apoptosis[12]
Antitubercular Activity

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates novel therapeutics. Imidazo[1,2-a]pyridine amides and ethers have been identified as a potent new class of antimycobacterial agents.[14][15]

Mechanism of Action:

  • ATP Synthase Inhibition: A significant breakthrough was the discovery that these compounds can selectively inhibit the mycobacterial ATP synthase, an enzyme critical for energy production in Mycobacterium tuberculosis.[15][16] This mechanism is distinct from many existing antibiotics, making them effective against resistant strains.

Other Notable Biological Activities

The versatile scaffold of imidazo[1,2-a]pyridine has been explored for a range of other conditions:

  • Neurodegenerative Diseases: Specific derivatives, such as IMPY, have shown high binding affinity for β-amyloid plaques, making them promising ligands for the imaging and diagnosis of Alzheimer's disease.[17]

  • Anti-inflammatory and Antiulcer: The scaffold is present in compounds with demonstrated anti-inflammatory and cytoprotective properties, offering potential treatments for ulcers and inflammatory conditions.[4][18][19]

  • Antimicrobial Agents: Beyond tuberculosis, various derivatives exhibit broad-spectrum antibacterial and antifungal activities.[4][19][20]

Part 2: Synthetic and Evaluation Protocols

The synthesis of imidazo[1,2-a]pyridine esters is adaptable, allowing for the creation of diverse chemical libraries for screening.

Protocol 1: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

The most common and robust method for constructing the core scaffold is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[6][21][22] This can be followed by functionalization to introduce the ester group.

Synthesis_Workflow Start 2-Aminopyridine + α-Haloketone Step1 Cyclocondensation Start->Step1 Intermediate Imidazo[1,2-a]pyridine Core Step1->Intermediate Step2 Functionalization (e.g., Esterification) Intermediate->Step2 Final Target Imidazo[1,2-a]pyridine Ester Step2->Final

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine esters.

Step-by-Step Methodology:

  • Objective: To synthesize a 2-aryl-imidazo[1,2-a]pyridine core via cyclocondensation.

  • Materials:

    • Substituted 2-aminopyridine (1.0 eq)

    • Substituted phenacyl bromide (or other α-haloketone) (1.1 eq)

    • Solvent: Ethanol or N,N-Dimethylformamide (DMF)

    • Base (optional, e.g., NaHCO₃ or K₂CO₃) (1.5 eq)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve the 2-aminopyridine in the chosen solvent within the round-bottom flask.

    • Add the α-haloketone to the solution. If using a base, add it at this stage. The base neutralizes the HBr formed, which can improve yields.

    • Attach the condenser and heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation between the amino group and the ketone, leading to cyclization and dehydration to form the aromatic imidazole ring.

    • Upon completion, allow the mixture to cool to room temperature.

    • If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the product can be isolated by pouring the reaction mixture into ice-cold water and collecting the resulting solid.

    • The crude product should be purified, typically by recrystallization from ethanol or by column chromatography on silica gel.

  • Validation: The structure of the synthesized core should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note on Ester Introduction: The ester functionality can be introduced in several ways: (a) by using an α-haloketone that already contains an ester group, (b) by starting with a 2-aminopyridine bearing an ester, or (c) by post-synthesis functionalization of the imidazo[1,2-a]pyridine core using standard esterification reactions.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It is a standard preliminary screen for cytotoxic compounds.

Step-by-Step Methodology:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a cancer cell line (e.g., MCF-7, HepG2).

  • Materials:

    • Selected cancer cell line and appropriate culture medium (e.g., DMEM with 10% FBS).

    • Synthesized imidazo[1,2-a]pyridine ester compounds, dissolved in DMSO to create stock solutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis & Validation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis. The experiment should be performed in triplicate to ensure reproducibility.

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design.

Table 2: Summary of Key Structure-Activity Relationships (SAR)

Position on ScaffoldModificationImpact on ActivityTherapeutic AreaReference
C2-Position Aromatic/Heteroaromatic ringOften essential for activity; substitutions on this ring can fine-tune potency.Anticancer, Antimycobacterial[8][15]
C3-Position Introduction of amine or other functional groupsCan significantly modulate activity and selectivity. Often a key point for diversification.Anticancer, Antineoplastic[5][13][18]
C6-Position Halogen (e.g., Iodine)Can enhance binding affinity to specific targets like β-amyloid plaques.Neurodegenerative[17]
C8-Position Carboxamide groupFound to be critical for potent antimycobacterial activity.Antitubercular[14]
Ester Moiety Varies (alkyl, aryl, etc.)Modulates physicochemical properties (lipophilicity, solubility), affecting cell permeability and overall efficacy.GeneralN/A (General Medicinal Chemistry Principle)

The SAR studies reveal that substitutions at nearly every position of the imidazo[1,2-a]pyridine ring can have a profound effect on biological activity, highlighting the scaffold's tunability.[23][24] For example, in antitubercular agents, the bridgehead nitrogen and the C2-phenyl ring were found to be essential for maintaining activity.[15]

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridine esters represent a highly promising and versatile class of compounds in medicinal chemistry. Their proven success in targeting a wide range of diseases, particularly cancer and tuberculosis, underscores their therapeutic potential. The synthetic tractability of the scaffold allows for extensive chemical exploration and optimization.

Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing novel compounds, such as covalent inhibitors or those with unique mechanisms of action, to combat resistance in cancer and infectious diseases.

  • Exploring New Therapeutic Areas: Expanding the application of this scaffold to other diseases where the identified biological targets are relevant.

The continued investigation of imidazo[1,2-a]pyridine esters is a valuable endeavor that promises to deliver the next generation of innovative medicines.

References

Application Notes and Protocols for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. This versatility makes them highly valuable in the quest for novel therapeutics. Several commercial drugs, such as Zolpidem (a hypnotic) and Olprinone (a cardiotonic), are based on this heterocyclic system, underscoring its clinical significance.[1] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives spans multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]

Application Note: Strategic Use of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester as a Versatile Building Block

This compound is a strategically designed starting material for the synthesis of diverse chemical libraries aimed at drug discovery. Its utility lies in the presence of two distinct and orthogonally reactive functional groups: a bromine atom at the 5-position and a methyl ester at the 2-position. This bifunctionality allows for a systematic and combinatorial approach to explore the chemical space around the imidazo[1,2-a]pyridine core, which is crucial for establishing Structure-Activity Relationships (SAR).

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position, enabling the modulation of properties such as potency, selectivity, and pharmacokinetics. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.[6] This two-pronged derivatization strategy provides an efficient route to generate a large and structurally diverse library of compounds from a single, readily accessible starting material.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 5-Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.

Protocol 2: Hydrolysis of the Methyl Ester at the 2-Position

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • 5-Aryl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 5-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL).

  • Add lithium hydroxide (1.5 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water (10 mL) and acidify to pH 3-4 with 1 M HCl.

  • A precipitate should form. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 3: Amide Coupling of the 2-Carboxylic Acid

This protocol describes the formation of an amide bond using the carboxylic acid synthesized in Protocol 2 and a representative amine.

Materials:

  • 5-Aryl-imidazo[1,2-a]pyridine-2-carboxylic acid (from Protocol 2)

  • Amine (e.g., benzylamine)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.1 mmol) and continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the final amide derivative.

Visualizations

Workflow for Library Synthesis

G A 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester B Protocol 1: Suzuki-Miyaura Coupling (Arylboronic Acids) A->B C Library of 5-Aryl- imidazo[1,2-a]pyridine- 2-carboxylic acid methyl esters B->C D Protocol 2: Ester Hydrolysis C->D E Library of 5-Aryl- imidazo[1,2-a]pyridine- 2-carboxylic acids D->E F Protocol 3: Amide Coupling (Diverse Amines) E->F G Final Diverse Library of Imidazo[1,2-a]pyridine Derivatives F->G H Biological Screening G->H

Caption: Library synthesis workflow.

Targeting the STAT3 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 Dimerized_pSTAT3 Dimerized pSTAT3 pSTAT3->Dimerized_pSTAT3 dimerizes Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Dimerized_pSTAT3->Gene_Expression promotes transcription Cytokine Cytokine Cytokine->Cytokine_Receptor IPA_Derivative Imidazo[1,2-a]pyridine Derivative IPA_Derivative->STAT3 inhibits phosphorylation

Caption: Inhibition of STAT3 signaling.

Data Presentation: Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes representative data for imidazo[1,2-a]pyridine derivatives from the literature to illustrate the impact of substitutions on biological activity.

Compound IDScaffoldR¹ (at 5-position)R² (at 2-position)Biological TargetActivity (IC₅₀/MIC)
A Imidazo[1,2-a]pyridine-H-CONH-benzylM. tuberculosis0.045 µM
B Imidazo[1,2-a]pyridine-H-CONH-(4-F-benzyl)M. tuberculosis0.02 µM
C Imidazo[1,2-a]pyridine-Cl-CONH-(4-CF₃-benzyl)STAT31.2 µM
D Imidazo[1,2-a]pyridine-Me-CONH-(4-CF₃-benzyl)STAT32.5 µM

Data is illustrative and compiled from various sources on imidazo[1,2-a]pyridine derivatives for conceptual understanding.

References

Application Notes and Protocols for the Hydrolysis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities.[1] 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate in the synthesis of various bioactive molecules. Its synthesis often proceeds via the corresponding methyl ester, necessitating an efficient and reliable hydrolysis protocol to unmask the carboxylic acid functionality for further elaboration, such as amide bond formation.[2] This document provides a detailed guide for the saponification (base-catalyzed hydrolysis) of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on reaction monitoring and product isolation.

Mechanistic Insights: The Chemistry of Saponification

The hydrolysis of esters can be achieved under either acidic or basic conditions.[3] While acid-catalyzed hydrolysis is a reversible equilibrium-driven process, base-catalyzed hydrolysis, or saponification, is irreversible and generally proceeds to completion.[3][4] This irreversibility makes it the preferred method for the quantitative conversion of esters to their corresponding carboxylic acids.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The process can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The expelled methoxide is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming the carboxylate salt.[6]

  • Protonation (Work-up): In a separate work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[6]

Experimental Protocol: Hydrolysis of this compound

This protocol is designed for the efficient conversion of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound[7][8]≥98%CommercialStarting material.
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Reagent GradeCommercialUsed as the base for hydrolysis.
Methanol (MeOH)ACS GradeCommercialCo-solvent to ensure solubility of the ester.
Deionized Water (H₂O)High PurityIn-house
Hydrochloric Acid (HCl)1 M or 2 M aqueousCommercialFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Brine (saturated aq. NaCl)In-houseFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A Dissolve Ester in MeOH B Add aq. NaOH Solution A->B C Heat to Reflux B->C D Cool to RT C->D Reaction Monitoring (TLC/LC-MS) E Remove MeOH (in vacuo) D->E F Acidify with HCl to pH ~2-3 E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Purify (if necessary) J->K

Caption: Workflow for the hydrolysis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add methanol as a co-solvent to dissolve the ester. A typical concentration would be around 0.1-0.5 M.

    • In a separate vessel, prepare a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use a molar excess of the base (typically 2-5 equivalents) relative to the ester.

    • Add the aqueous base solution to the stirred solution of the ester at room temperature.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (the boiling point of the methanol/water mixture, typically 60-80°C).[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours, depending on the substrate and temperature. For TLC, a more polar spot corresponding to the carboxylate/carboxylic acid should appear, while the starting ester spot diminishes.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution contains the sodium or potassium salt of the carboxylic acid. Cool this solution in an ice bath.

    • Slowly add 1 M or 2 M hydrochloric acid (HCl) dropwise with stirring to acidify the solution to a pH of approximately 2-3. The carboxylic acid product should precipitate out as a solid.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Purification (if necessary):

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if impurities are present.

Mechanism Diagram

G ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide OH⁻ hydroxide->tetrahedral carboxylate Carboxylate Salt tetrahedral->carboxylate Elimination methoxide CH₃O⁻ tetrahedral->methoxide acid 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid carboxylate->acid Protonation (Work-up) methanol CH₃OH methoxide->methanol Proton Transfer h3o H₃O⁺ (from HCl) h3o->acid

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the base. Ensure the starting ester is fully dissolved in the solvent system.

  • Emulsion during Extraction: The formation of an emulsion during the ethyl acetate extraction can occur. To break the emulsion, add more brine or gently swirl the separatory funnel. In some cases, filtration through a pad of celite can be effective.

  • Product Solubility: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid may have limited solubility in some organic solvents. Ethyl acetate is a good first choice for extraction, but other solvents like dichloromethane could be explored.

  • Monitoring the Reaction: Analytical techniques like HPLC or NMR spectroscopy can also be used for accurate monitoring of the reaction progress and to determine the purity of the final product.[10]

Conclusion

The saponification of this compound is a robust and high-yielding method for the synthesis of the corresponding carboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction and work-up conditions, researchers can reliably obtain this valuable intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Ester of 5-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic structure allows for versatile functionalization, leading to a wide spectrum of biological activities. Derivatives of this scaffold have shown promise as antiviral, anti-inflammatory, and anticancer agents, among others.[3][4] The strategic derivatization of the 5-bromoimidazo[1,2-a]pyridine carboxylic acid ester offers a powerful platform for generating novel molecular entities with potentially enhanced pharmacological profiles. The bromine atom at the 5-position serves as a versatile handle for introducing diverse substituents via modern cross-coupling methodologies, while the ester group at the 2-position can be readily converted into a variety of functional groups, most notably amides, to modulate physicochemical properties and biological target interactions.

This comprehensive guide provides detailed protocols for the synthesis of the key starting material, ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, and its subsequent derivatization through palladium-catalyzed cross-coupling reactions and amide bond formation. The methodologies are presented with a focus on explaining the underlying chemical principles and providing practical insights for researchers in drug development.

PART 1: Synthesis of the Starting Material: Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of the target ester is achieved through a two-step process: the preparation of 2-amino-6-bromopyridine followed by its cyclization with ethyl bromopyruvate.

Protocol 1.1: Synthesis of 2-Amino-6-bromopyridine

Reaction Principle: This protocol describes the synthesis of 2-amino-6-bromopyridine from the commercially available 2,6-dibromopyridine via a nucleophilic aromatic substitution reaction with ammonia. The reaction is typically performed in a sealed vessel at elevated temperature and pressure to facilitate the displacement of one of the bromine atoms.[1]

Materials and Reagents:

  • 2,6-Dibromopyridine

  • Concentrated ammonia solution (28-30%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Steel autoclave with a glass liner

  • Rotary evaporator

Procedure:

  • In a glass liner, suspend 2,6-dibromopyridine (10.0 g, 42.2 mmol) in concentrated ammonia solution (50 mL).

  • Seal the steel autoclave and heat the mixture to 190°C for 6 hours. The internal pressure will rise to approximately 25 bar.

  • After the reaction is complete, cool the autoclave to room temperature and carefully depressurize.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (100 mL each).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-amino-6-bromopyridine can be further purified by recrystallization from a suitable solvent system like petroleum ether to afford a slightly yellow to light brown powder.

Characterization Data (Typical):

  • Appearance: Slightly yellow to light brown powder.[5]

  • Melting Point: 88-91 °C.[5]

  • ¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure.

  • Mass Spectrometry (MS): m/z = 173.0 (M+H)⁺ for C₅H₅BrN₂.[5]

Protocol 1.2: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

Reaction Principle: This synthesis involves the cyclocondensation of 2-amino-6-bromopyridine with ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system. This is a common and effective method for constructing this heterocyclic core.[3]

Materials and Reagents:

  • 2-Amino-6-bromopyridine

  • Ethyl bromopyruvate[6]

  • Anhydrous ethanol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-amino-6-bromopyridine (1.73 g, 10 mmol) and anhydrous ethanol (50 mL).

  • To this solution, add ethyl bromopyruvate (1.5 mL, 12 mmol).

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate or a suspension of potassium carbonate in water until the pH is approximately 8.

  • The product may precipitate as a solid. If so, filter the solid, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Characterization Data (Typical):

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₉BrN₂O₂.[7]

  • Molecular Weight: 269.10 g/mol .[7]

  • ¹H NMR (CDCl₃): Expect characteristic signals for the aromatic protons of the imidazopyridine core and the ethyl ester group.

  • ¹³C NMR (CDCl₃): Expect signals corresponding to all carbons in the molecule.

  • Mass Spectrometry (MS): m/z = 269.0/271.0 (M/M+2) for C₁₀H₉BrN₂O₂.

PART 2: Derivatization at the 5-Bromo Position

The bromine atom at the C5 position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate with Arylboronic Acids

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organic halide.[8] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[9]

Suzuki_Miyaura_Coupling Substrate Ethyl 5-bromoimidazo[1,2-a]pyridine- 2-carboxylate Product Ethyl 5-aryl-imidazo[1,2-a]pyridine- 2-carboxylate Substrate->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Catalyst->Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, K₃PO₄) Base->Suzuki-Miyaura Coupling Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Suzuki-Miyaura Coupling

Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents:

  • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄])

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Schlenk flask or sealed microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100°C (conventional heating) or as per microwave protocol, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • If using an aqueous workup, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-aryl-imidazo[1,2-a]pyridine-2-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024~85[8]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024~89[8]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024~82[8]

Yields are based on analogous reactions and may vary.

Protocol 2.2: Buchwald-Hartwig Amination of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate with Amines

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[10][11] This reaction is exceptionally broad in scope, allowing for the formation of C-N bonds with a wide variety of primary and secondary amines.[12]

Buchwald_Hartwig_Amination Substrate Ethyl 5-bromoimidazo[1,2-a]pyridine- 2-carboxylate Product Ethyl 5-(amino)imidazo[1,2-a]pyridine- 2-carboxylate Substrate->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Buchwald-Hartwig Amination Buchwald-Hartwig Amination Catalyst->Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Buchwald-Hartwig Amination Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Buchwald-Hartwig Amination Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Buchwald-Hartwig Amination

Workflow for Buchwald-Hartwig Amination.

Materials and Reagents:

  • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide [NaOtBu], cesium carbonate [Cs₂CO₃])

  • Anhydrous, degassed aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a Schlenk tube.

  • Add the base, followed by the ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 3: Derivatization of the Carboxylic Acid Ester

The ester functionality at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

Protocol 3.1: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

Reaction Principle: Ester hydrolysis is a fundamental organic transformation. Base-catalyzed hydrolysis (saponification) is commonly employed. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Materials and Reagents:

  • Ethyl 5-substituted-imidazo[1,2-a]pyridine-2-carboxylate

  • Alkali metal hydroxide (e.g., lithium hydroxide [LiOH], sodium hydroxide [NaOH])

  • Solvent mixture (e.g., THF/water, methanol/water)

  • Acid for neutralization (e.g., 1M hydrochloric acid [HCl])

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Add an excess of the alkali metal hydroxide (e.g., 2-4 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

  • The carboxylic acid product may precipitate and can be collected by filtration.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 3.2: Amide Coupling of the Carboxylic Acid

Reaction Principle: Amide bond formation from a carboxylic acid and an amine requires a coupling agent to activate the carboxylic acid. A common and efficient method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to form a more reactive intermediate and suppress side reactions.[13][14][15][16][17]

Amide_Coupling CarboxylicAcid 5-Substituted-imidazo[1,2-a]pyridine- 2-carboxylic acid Product 5-Substituted-imidazo[1,2-a]pyridine- 2-carboxamide CarboxylicAcid->Product Amide Coupling Amine Primary or Secondary Amine Amine->Product EDC EDC Amide Coupling Amide Coupling EDC->Amide Coupling HOBt HOBt HOBt->Amide Coupling Base Base (e.g., DIPEA) Base->Amide Coupling Solvent Solvent (e.g., DMF, DCM) Solvent->Amide Coupling

Workflow for EDC/HOBt Mediated Amide Coupling.

Materials and Reagents:

  • 5-Substituted-imidazo[1,2-a]pyridine-2-carboxylic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Organic base (e.g., N,N-diisopropylethylamine [DIPEA] or triethylamine [TEA])

  • Anhydrous aprotic solvent (e.g., dimethylformamide [DMF], dichloromethane [DCM])

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add the organic base (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki or Buchwald-Hartwig reaction Inactive catalystUse a fresh batch of catalyst; consider using a pre-catalyst.
Inefficient baseEnsure the base is anhydrous and of high purity. For Suzuki, K₃PO₄ is often more effective than K₂CO₃. For Buchwald-Hartwig, NaOtBu is a strong base, but Cs₂CO₃ can be a milder alternative.
Poor quality solventUse anhydrous and degassed solvents.
Ligand degradationEnsure the reaction is performed under a strict inert atmosphere.
Incomplete ester hydrolysis Insufficient base or reaction timeIncrease the amount of base and/or prolong the reaction time. Gentle heating can also be applied.
Epimerization during amide coupling (if applicable) Racemization of an adjacent chiral centerPerform the reaction at low temperature (0°C) and use HOBt or another racemization suppressant.
Difficulty in product purification Byproducts from coupling reagentsFor EDC coupling, the urea byproduct is water-soluble and can be removed by an aqueous wash. For Suzuki reactions, boronic acid homocoupling can be an issue; optimizing stoichiometry can help.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Many of the reagents used, such as ethyl bromopyruvate, palladium catalysts, and strong bases, are toxic, corrosive, or flammable. Handle with care and consult the Safety Data Sheets (SDS) before use.

  • Reactions: Reactions under pressure (autoclave) or involving inert atmospheres require proper training and equipment. Microwave synthesis should only be performed in a dedicated microwave reactor.

References

role of 5-bromoimidazo[1,2-a]pyridine scaffold in kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of the 5-Bromoimidazo[1,2-a]pyridine Scaffold in the Development of Potent Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] Since the approval of Imatinib in 2001, the field has seen a surge in the development of small-molecule kinase inhibitors, with over 70 now approved by the FDA.[3]

A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that can bind to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine system has emerged as one such scaffold, recognized for its versatile biological activities and its presence in several marketed drugs.[4][5][6] This bicyclic heterocycle serves as an effective bioisostere for the purine core of ATP, enabling it to competitively bind within the ATP-binding site of many kinases.[7] This guide focuses specifically on the 5-bromoimidazo[1,2-a]pyridine derivative, exploring its unique contributions to the design, synthesis, and optimization of next-generation kinase inhibitors.

The 5-Bromoimidazo[1,2-a]pyridine Scaffold: A Strategic Linchpin

The introduction of a bromine atom at the C5 position of the imidazo[1,2-a]pyridine core is not arbitrary; it is a deliberate design choice that imparts significant advantages in medicinal chemistry.

  • A Versatile Synthetic Handle: The primary role of the 5-bromo substituent is to serve as a highly versatile point for chemical modification. It is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8] This allows for the rapid and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating extensive Structure-Activity Relationship (SAR) exploration to enhance potency, selectivity, and pharmacokinetic properties.[9]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic distribution of the entire heterocyclic system, potentially modulating the pKa of the scaffold and its hydrogen bonding capabilities with the kinase hinge region.

  • Vector for Deeper Pocket Exploration: By serving as an attachment point, the 5-position allows chemists to project substituents into deeper, more diverse sub-pockets of the ATP-binding site, which can lead to enhanced selectivity and the discovery of inhibitors for previously challenging targets.

Below is a workflow illustrating how the 5-bromo group is leveraged for library synthesis.

G cluster_0 Core Synthesis cluster_1 Library Diversification (SAR Exploration) start 2-Amino-6-bromopyridine cyclization Cyclization Reaction start->cyclization reagent1 α-Bromoketone reagent1->cyclization core 5-Bromoimidazo[1,2-a]pyridine Scaffold cyclization->core coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) core->coupling Synthetic Handle library Diverse Library of Kinase Inhibitors coupling->library reagent2 Boronic Acids/ Esters/Amines reagent2->coupling screening Screening Cascade (Biochemical & Cellular Assays) library->screening Biological Evaluation

Caption: Synthetic workflow leveraging the 5-bromo group for inhibitor library generation.

Mechanism of Action: Targeting the ATP-Binding Site

Most kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold function as Type I inhibitors . These molecules occupy the ATP-binding site when the kinase is in its active ("DFG-in") conformation.[3][10] The core scaffold's nitrogen atoms are crucial for forming one or more hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking ATP from binding and preventing the phosphorylation of substrate proteins.

G cluster_0 Kinase ATP-Binding Site hinge Hinge Region (e.g., Met, Cys) c_lobe C-Lobe n_lobe N-Lobe dfg DFG Motif ('DFG-in') inhibitor 5-Bromoimidazo[1,2-a]pyridine Inhibitor inhibitor->hinge H-Bonds r_group R-Group (from C5-Bromo) inhibitor->r_group Projects into Sub-pocket

Caption: Binding mode of a Type I imidazo[1,2-a]pyridine inhibitor in the kinase active site.

Application Profile: Key Kinase Targets

The versatility of the 5-bromoimidazo[1,2-a]pyridine scaffold has enabled the development of inhibitors against a wide range of serine/threonine and tyrosine kinases.[2]

Kinase Target FamilySpecific ExamplesTherapeutic AreaKey Findings & References
Receptor Tyrosine Kinases (RTKs) c-Met, PDGFR, IGF-1ROncology, FibrosisPotent inhibitors have been developed by exploring substitutions at the C3 and C5/C6/C7 positions. Compound 22e showed an IC50 of 3.9 nM against c-Met kinase and significant in vivo antitumor activity.[11] For PDGFR, modifications led to compound 28 , which had improved oral bioavailability and a pronounced effect in PK/PD assays.[12] A series targeting IGF-1R also yielded potent, selective, and orally bioavailable inhibitors.[13]
Serine/Threonine Kinases Akt/mTOR, SIK, CDK9Oncology, InflammationImidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway, inducing apoptosis in cancer cells.[14][15] SAR studies on a pan-SIK inhibitor hit led to compound 27 , a subnanomolar SIK1-selective inhibitor.[9] Derivatives have also been designed as potent and selective CDK9 inhibitors for colorectal cancer, with compound LB-1 showing an IC50 of 9.22 nM.[16]
Non-Receptor Tyrosine Kinases Src Family KinasesOncologyThe imidazo[1,2-a]pyridine scaffold is a known core for Src inhibitors, with substitutions dictating selectivity and potency.[17]

Experimental Protocols

Protocol 5.1: General Synthesis of a C5-Arylated Imidazo[1,2-a]pyridine Derivative

This protocol outlines a two-step process: the initial formation of the 5-bromoimidazo[1,2-a]pyridine core, followed by a Suzuki cross-coupling reaction.

Step A: Synthesis of 5-Bromoimidazo[1,2-a]pyridine Core

  • Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent like ethanol or DMF, add chloroacetaldehyde (1.2 eq, 50% aq. solution).

  • Cyclization: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-bromoimidazo[1,2-a]pyridine core.

Step B: Suzuki Cross-Coupling for C5-Arylation [8]

  • Reaction Setup: In a reaction vessel, combine the 5-bromoimidazo[1,2-a]pyridine core (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture again by bubbling with argon or nitrogen for 15-20 minutes.

  • Coupling Reaction: Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS, typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound via column chromatography or preparative HPLC.

Protocol 5.2: In Vitro Kinase Inhibition Assay (HTRF® Kinase Assay)

This protocol provides a framework for assessing the potency (IC50) of a synthesized inhibitor against a target kinase using the Homogeneous Time-Resolved Fluorescence (HTRF) format.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare solutions of the target kinase, biotinylated substrate peptide, and ATP in the reaction buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • Dispense 2 µL of the inhibitor serial dilutions (or DMSO for control) into a low-volume 384-well plate.

    • Add 4 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 4 µL of the 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection:

    • Prepare the HTRF detection reagent mix containing an anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Eu³⁺-cryptate) and streptavidin-XL665 (acceptor fluorophore) in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5.3: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Culture cancer cells (e.g., A375 melanoma, EBC-1 lung cancer) in appropriate growth medium.[11][14]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability versus the logarithm of inhibitor concentration and calculate the GI50/IC50 value.

Conclusion and Future Directions

The 5-bromoimidazo[1,2-a]pyridine scaffold is a powerful and validated platform in the discovery of novel kinase inhibitors. Its primary strength lies in its role as a synthetic linchpin, enabling extensive SAR studies through modern cross-coupling chemistry. This has led to the identification of highly potent and selective inhibitors against critical oncology and immunology targets like c-Met, PDGFR, and SIK1.[9][11][12] Future work will likely focus on leveraging this scaffold to develop covalent inhibitors by introducing reactive "warheads," further enhancing potency and duration of action, and exploring its potential in developing degraders like PROTACs.[18] The continued exploration of this privileged structure promises to yield new and effective therapeutics for a host of challenging diseases.

References

Application Note: A Comprehensive Protocol for the N-1 Alkylation of Imidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal core for designing novel therapeutic agents and functional materials. N-alkylation, particularly at the N-1 position, is a critical synthetic transformation that allows for the modulation of the scaffold's steric and electronic properties, significantly impacting biological activity and material characteristics. This document provides a detailed, field-tested protocol for the efficient N-alkylation of imidazo[1,2-a]pyridine esters, grounded in mechanistic principles and supported by authoritative literature. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of imidazo[1,2-a]pyridines proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key to a successful and selective transformation lies in understanding the inherent nucleophilicity of the heterocyclic system and selecting appropriate reaction conditions to favor alkylation at the desired nitrogen atom.

Regioselectivity: The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms. The N-1 nitrogen is significantly more nucleophilic than the N-4 nitrogen due to the electronic delocalization within the aromatic system. The lone pair of electrons on the N-1 atom is more available for nucleophilic attack. Consequently, alkylation almost exclusively occurs at the N-1 position, leading to the formation of a quaternary imidazolium salt.

Choice of Base and Solvent:

  • Base: A base is required to deprotonate the N-H of the imidazole ring, thereby increasing its nucleophilicity. The choice of base is critical and depends on the reactivity of the alkylating agent and the substrate's stability.

    • Strong Bases (e.g., Sodium Hydride, NaH): NaH provides rapid and irreversible deprotonation, which is ideal for less reactive alkylating agents. However, it is highly moisture-sensitive and requires anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).

    • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These are milder, easier to handle, and often sufficient for reactive alkylating agents like benzyl bromide or iodomethane. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.

  • Solvent: Polar aprotic solvents are optimal for SN2 reactions.

    • N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN): These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺) while leaving the nucleophilic anion relatively free, accelerating the reaction rate. Their high boiling points also allow for conducting the reaction at elevated temperatures if necessary.

Workflow Overview

The overall process involves the synthesis of the imidazo[1,2-a]pyridine ester precursor followed by the core N-alkylation reaction, purification, and characterization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Product Isolation & Analysis A 2-Aminopyridine C Reflux in Acetone A->C B Ethyl Bromopyruvate B->C D Imidazo[1,2-a]pyridine Ester Precursor C->D Tchichibabin Reaction E Precursor + Base (e.g., NaH) in DMF D->E F Add Alkylating Agent (R-X) E->F Deprotonation G Reaction Monitoring (TLC) F->G Alkylation (SN2) H N-Alkylated Product (in solution) G->H I Aqueous Work-up H->I J Column Chromatography I->J Purification L Pure N-Alkylated Product J->L K Characterization (NMR, MS, HRMS) K->L Verification

Figure 1: General experimental workflow for the synthesis and N-alkylation of imidazo[1,2-a]pyridine esters.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate (Precursor)

This protocol is adapted from established literature procedures for the synthesis of the imidazo[1,2-a]pyridine core.

Materials:

  • Ethyl 2-amino-5-pyridinecarboxylate

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 2-amino-5-pyridinecarboxylate (1.0 eq), sodium bicarbonate (2.5 eq), and ethanol (50 mL).

  • Stir the suspension at room temperature and add chloroacetone (1.2 eq) dropwise over 10 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 12-18 hours).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the resulting residue between ethyl acetate (100 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the pure ester precursor.

Protocol 2: N-1 Alkylation with Benzyl Bromide

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq).

  • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become a clear, dark-colored suspension.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (stain with potassium permanganate).

  • Work-up: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and dilute with water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (3 x 40 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a suitable gradient, e.g., 10-40% ethyl acetate in hexanes) to afford the pure N-1 benzylated product.

Data Summary for N-Alkylation Conditions

The choice of reagents can be adapted for various alkylating agents. The following table summarizes typical conditions and expected outcomes based on literature precedents.

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Iodomethane (MeI)NaH (1.2)DMF0 to RT2>90%
2Benzyl Bromide (BnBr)NaH (1.2)DMF0 to RT3>85%
3Ethyl BromoacetateK₂CO₃ (2.0)MeCN601270-85%
4Allyl BromideCs₂CO₃ (1.5)DMFRT4>90%
5Propargyl BromideK₂CO₃ (2.0)Acetone50875-85%

Visualization of the Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the N-alkylation reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Substrate Imidazo[1,2-a]pyridine Ester Anion Nucleophilic Anion Substrate->Anion Base abstracts proton Base NaH Base->Anion H2 H₂ gas Anion_2 Nucleophilic Anion AlkylHalide R-X (Alkyl Halide) TransitionState [Transition State] AlkylHalide->TransitionState Product N-Alkylated Product TransitionState->Product Halide X⁻ TransitionState->Halide Anion_2->TransitionState Nucleophilic attack

Figure 2: Mechanism of N-alkylation: Deprotonation followed by nucleophilic attack.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this critical building block.

I. Understanding the Compound and Potential Challenges

This compound is a key intermediate in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its purification can present unique challenges due to the presence of a basic nitrogen atom in the imidazopyridine core, which can interact with acidic stationary phases like silica gel, and the potential for the formation of closely related impurities during its synthesis.

Molecular Structure:

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified compound shows a persistent colored impurity. What is it and how can I remove it?

A1: A persistent yellow or brownish hue in your final product often indicates the presence of N-oxide impurities or degradation products. These can arise from oxidative side reactions during synthesis or purification.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is often effective at removing colored impurities.

    • Recrystallization: If charcoal treatment is insufficient, recrystallization is the next best step. See the detailed protocol in Section IV.

    • Column Chromatography: For stubborn impurities, column chromatography with a carefully selected solvent system can be effective. A gradient elution is often necessary to separate the product from more polar colored impurities.

Q2: I am observing streaking or tailing of my compound on the TLC plate. What is causing this?

A2: Streaking on a TLC plate is a common issue with basic compounds like imidazo[1,2-a]pyridines when using silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (a few drops), into your TLC mobile phase. This will neutralize the acidic sites on the silica gel and improve the spot shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase for your TLC analysis, such as neutral alumina.

    • Check for Overloading: Ensure you are not spotting too much of your sample on the TLC plate.

Q3: My yield is low after column chromatography. What are the possible reasons?

A3: Low recovery from column chromatography can be due to several factors, including irreversible adsorption onto the stationary phase or co-elution of the product with impurities.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: As with TLC, the acidic nature of silica gel can lead to product loss. Pre-treating the silica gel with a dilute solution of triethylamine in the eluent before packing the column can mitigate this.

    • Optimize the Solvent System: A poorly chosen solvent system can lead to broad peaks and poor separation, resulting in the collection of mixed fractions and subsequent loss of pure product. Use TLC to carefully optimize the mobile phase before running the column. A good starting point is a mixture of ethyl acetate and hexanes.

    • Avoid Overly Strong Solvents: Using a solvent that is too polar can cause your compound to elute too quickly, leading to poor separation from impurities.

    • Check for Hydrolysis: If your crude product was exposed to acidic or basic conditions for an extended period, the methyl ester may have hydrolyzed to the corresponding carboxylic acid. The carboxylic acid will have a very different polarity and may stick to the silica gel. You can check for this by spotting the crude material on a TLC plate and looking for a baseline spot.

Q4: I am having difficulty separating my product from a closely running impurity. How can I improve the separation?

A4: The most common closely-eluting impurity is often the starting material, 2-amino-6-bromopyridine, or a regioisomer.

  • Troubleshooting Steps:

    • Fine-tune the Eluent System: Small changes in the polarity of your mobile phase can have a significant impact on separation. Try varying the ratio of your solvents in small increments (e.g., from 30% ethyl acetate in hexanes to 35%).

    • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often more effective for separating closely related compounds than an isocratic elution.

    • Consider a Different Solvent System: If ethyl acetate/hexanes is not providing adequate separation, try a different solvent system, such as dichloromethane/methanol.

III. Experimental Protocols

A. Thin-Layer Chromatography (TLC) Analysis

TLC is an essential tool for monitoring the progress of the purification.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes . The optimal ratio will depend on the specific impurities present, but a common range is 20-50% EtOAc in Hexanes.

    • To improve spot shape and reduce streaking, add 0.1-1% Triethylamine (TEA) to the mobile phase.

  • Visualization:

    • UV light at 254 nm.

    • Potassium permanganate stain (for visualizing non-UV active impurities).

Compound Typical Rf Value (30% EtOAc/Hexanes + 0.5% TEA)
This compound~0.3 - 0.4
2-amino-6-bromopyridine (starting material)~0.1 - 0.2
B. Purification by Column Chromatography

This is the most common method for purifying the title compound on a larger scale.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation Crude_Product Crude Product Dissolve Dissolve in minimal Dichloromethane Crude_Product->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load_Sample Load Adsorbed Sample Adsorb->Load_Sample Pack_Column Pack Column with Silica Gel in Hexanes Pack_Column->Load_Sample Elute Elute with Gradient (Hexanes -> EtOAc) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

  • Step-by-Step Protocol:

    • Prepare the Slurry: Prepare a slurry of silica gel in hexanes. For every 1 gram of crude material, use approximately 30-50 grams of silica gel.

    • Pack the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

    • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

    • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

      • 100% Hexanes (2 column volumes)

      • 5% EtOAc in Hexanes (2 column volumes)

      • 10% EtOAc in Hexanes (2 column volumes)

      • Increase the EtOAc concentration in 5-10% increments until the product begins to elute.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

C. Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, especially after an initial purification by column chromatography.

  • Step-by-Step Protocol:

    • Solvent Selection: A mixed solvent system of Ethyl Acetate (EtOAc) and Hexanes is often effective. Other potential solvents include ethanol or isopropanol.

    • Dissolution: Dissolve the crude or semi-pure product in a minimal amount of hot ethyl acetate. The solution should be saturated.

    • Induce Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.

    • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

    • Drying: Dry the crystals under vacuum.

IV. Potential Impurities and their Removal

Understanding the potential impurities that can form during the synthesis is crucial for developing an effective purification strategy. A common synthesis involves the reaction of 2-amino-6-bromopyridine with methyl 3-bromo-2-oxopropanoate.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities Reactant1 2-amino-6-bromopyridine Target 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester Reactant1->Target Reaction Impurity1 Unreacted Starting Material (2-amino-6-bromopyridine) Reactant1->Impurity1 Incomplete Reaction Impurity2 Dibrominated Byproduct Reactant1->Impurity2 Side Reaction Reactant2 methyl 3-bromo-2-oxopropanoate Reactant2->Target Reaction Impurity3 Hydrolyzed Product (Carboxylic Acid) Target->Impurity3 Hydrolysis

Caption: Potential Impurities in Synthesis.

Impurity Structure Removal Strategy
2-amino-6-bromopyridine Starting MaterialThis is more polar than the product. It can be removed by column chromatography, where it will elute after the product, or by washing an organic solution of the crude product with a dilute acidic solution (e.g., 1M HCl).
Dibrominated Byproducts Additional bromine on the imidazopyridine ringThese are typically less polar than the desired product and will elute first during column chromatography.
Hydrolyzed Product (Carboxylic Acid) -COOCH3 becomes -COOHThis is a very polar impurity that will likely remain at the baseline on a TLC plate. It can be removed by washing an organic solution of the crude product with a dilute basic solution (e.g., saturated NaHCO3).[1]

V. References

  • Xia, Y. et al. (2005). Synthesis and Crystal Structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, E61(11), o3899-o3900. --INVALID-LINK--

  • Ciceri, D. et al. (2018). BRD4/CBP M&M. The Royal Society of Chemistry. --INVALID-LINK--

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. --INVALID-LINK--

  • Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. --INVALID-LINK--

  • Li, J. et al. (2018). Bromination of imidazo[1,2-a]pyridines. ResearchGate. --INVALID-LINK--

  • Methyl 5-bromopyridine-2-carboxylate. PubChem. --INVALID-LINK--

  • Wang, Y. et al. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 19(1). --INVALID-LINK--

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. --INVALID-LINK--

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. --INVALID-LINK--

  • Grošelj, U. et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. --INVALID-LINK--

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH. --INVALID-LINK--

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. --INVALID-LINK--

  • Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate. BLDpharm. --INVALID-LINK--

  • Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate. Moldb. --INVALID-LINK--

  • methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate. Appretech Scientific Limited. --INVALID-LINK--

  • 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid. BLDpharm. --INVALID-LINK--

  • 5-Bromoimidazo[1,5-a]pyridine. BLDpharm. --INVALID-LINK--

References

side reactions in the synthesis of bromo-substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of halogenating this important heterocyclic scaffold. Here, we address common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the success and reproducibility of your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the most common issues encountered during the bromination of imidazo[1,2-a]pyridines.

Q1: Poor Regioselectivity - Why am I getting a mixture of isomers instead of the desired 3-bromo product?

A1: The Cause: This is the most frequent challenge and is rooted in the inherent electronic properties of the imidazo[1,2-a]pyridine ring. While the C3 position is the most kinetically favored site for electrophilic aromatic substitution, other positions can compete under certain conditions.

  • Electronic Rationale: The imidazo[1,2-a]pyridine system is an electron-rich heterocycle. The C3 position on the imidazole ring is the most nucleophilic and electron-dense site. Electrophilic attack at C3 generates a resonance-stabilized cationic intermediate (a Wheland intermediate) where the aromaticity of the six-membered pyridine ring is preserved in one of the key resonance structures.[1][2] Attack at other positions, such as C2 or on the pyridine ring, leads to less stable intermediates, making these pathways less favorable.[1][2]

  • Influencing Factors:

    • Steric Hindrance: Bulky substituents at the C2 position can sterically hinder the approach of the electrophile to the C3 position, potentially allowing for bromination at less-hindered sites on the pyridine ring, although this is less common.

    • Reaction Conditions: Overly harsh conditions (e.g., high concentrations of Br₂, strong Lewis acids, high temperatures) can decrease selectivity. These conditions can generate highly reactive brominating species that are less discriminate in their attack.

    • Substituent Effects: Strong electron-donating groups on the pyridine ring can increase its reactivity, making it more susceptible to competing bromination, though C3 substitution usually still predominates.

Troubleshooting Steps:

  • Choice of Brominating Agent: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is often the reagent of choice over molecular bromine (Br₂) for achieving high C3 selectivity.[3] Alternatives like sodium bromite (NaBrO₂) or carbon tetrabromide (CBr₄) with a base have also been reported to be highly regioselective for the C3 position.[4][5][6]

  • Control Reagent Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent. Adding the reagent slowly or in portions at a low temperature (e.g., 0 °C to room temperature) can significantly improve selectivity by maintaining a low concentration of the active electrophile.

  • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (MeCN) are standard. Using Dimethylformamide (DMF) has been reported to give high levels of para-selectivity in other aromatic systems and can be effective here.[7]

G cluster_0 Mechanism: C3 Electrophilic Bromination Start Imidazo[1,2-a]pyridine + Br+ Intermediate Stable Cationic Intermediate (Resonance Stabilized) Pyridine ring aromaticity maintained Start->Intermediate Attack at C3 Deprotonation Deprotonation (-H+) Intermediate->Deprotonation Product 3-Bromo-imidazo[1,2-a]pyridine Deprotonation->Product

Caption: Favored pathway for C3 bromination.

Q2: Over-bromination - How can I prevent the formation of di- or poly-brominated products?

A2: The Cause: The mono-brominated product is still an electron-rich heterocycle and can undergo a second electrophilic substitution if the reaction conditions are not carefully controlled. This leads to the formation of undesired di-bromo species (e.g., 3,5-dibromo or 3,6-dibromo derivatives).

Troubleshooting Steps:

  • Strict Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Precise Stoichiometry: As mentioned above, avoid a large excess of the brominating agent. Use of ~1.1 equivalents is a good starting point.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

  • Consider a Milder Reagent: If over-bromination persists with NBS, consider even milder or alternative methods, such as those employing sodium bromite or photocatalytic conditions which can offer greater control.[4][8]

Q3: I used N-Bromosuccinimide (NBS) and observed unexpected side products. What are they and how can I avoid them?

A3: The Cause: NBS is a versatile reagent, but it can participate in both electrophilic and radical reaction pathways.[9] The specific pathway depends on the reaction conditions, especially the presence of radical initiators (like AIBN or benzoyl peroxide) or light.

  • Electrophilic Bromination (Desired): In polar, aprotic solvents without radical initiators, NBS acts as a source of an electrophilic bromine species ("Br+"), leading to substitution on the aromatic ring.

  • Radical Bromination (Side Reaction): In non-polar solvents (like CCl₄) and with a radical initiator or UV light, NBS initiates a radical chain reaction (the Wohl-Ziegler reaction).[7][9] If your imidazo[1,2-a]pyridine has an alkyl substituent (e.g., a methyl group at C2 or C7), this can lead to bromination at the benzylic-like position of that side chain instead of, or in addition to, ring bromination.[10]

Troubleshooting Steps:

  • Ensure Purity of NBS: Use freshly recrystallized NBS. Old or impure NBS can contain free bromine and acidic impurities, which can lead to side reactions.[7] Pure NBS is a white solid; a yellow or brown color indicates the presence of Br₂.[9]

  • Control Reaction Conditions to Favor Electrophilic Pathway:

    • Run the reaction in the dark to prevent photochemical radical initiation.

    • Use a polar aprotic solvent (DCM, MeCN, DMF).

    • Do not add any radical initiators.

  • Maintain Anhydrous Conditions: The presence of water can hydrolyze NBS and lead to the formation of bromohydrins or other undesired byproducts, especially if the substrate has alkene functionalities.[7][9]

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Start Imidazo[1,2-a]pyridine + NBS Electrophilic Electrophilic Bromination (Polar solvent, dark) Start->Electrophilic Radical Radical Bromination (Non-polar solvent, light/initiator) Start->Radical Product_Ring 3-Bromo Product Electrophilic->Product_Ring Product_SideChain Side-Chain Bromo Product (If alkyl group is present) Radical->Product_SideChain G cluster_0 Analysis of Reaction Outcome cluster_1 Potential Causes & Solutions Problem Problem Observed (e.g., Low Yield, Impure Product) Isomers Mixture of Isomers? Problem->Isomers OverBrom Di-bromo Product Present? Problem->OverBrom Decomp Starting Material Decomposed? Problem->Decomp SideChain Side-Chain Bromination? Problem->SideChain Sol_Selectivity Cause: Poor Selectivity Solution: Use milder reagent (NBS), control temperature. Isomers->Sol_Selectivity Sol_OverBrom Cause: Reaction too fast/long Solution: Lower temp, use 1.1 eq NBS, monitor by TLC. OverBrom->Sol_OverBrom Sol_Decomp Cause: Conditions too harsh Solution: Use milder conditions (e.g., NaBrO2 method). Decomp->Sol_Decomp Sol_SideChain Cause: Radical Pathway Solution: Run in dark, use polar solvent, check NBS purity. SideChain->Sol_SideChain

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous clinically used drugs such as zolpidem, alpidem, and saripidem.[1][2] This guide provides in-depth technical advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?

The construction of the imidazo[1,2-a]pyridine core is most frequently achieved through the condensation of a 2-aminopyridine derivative with a suitable electrophilic partner.[1][3] The choice of the second component dictates the substitution pattern of the final product.

Commonly employed starting materials include:

  • 2-Aminopyridines: These can be substituted with various electron-donating or electron-withdrawing groups. The electronic nature of the substituent can influence the nucleophilicity of the pyridine nitrogen and the exocyclic amino group, thereby affecting the reaction rate.

  • α-Halocarbonyl Compounds: α-Bromo or α-chloro ketones and esters are widely used. The reaction with 2-aminopyridines is a classical and robust method for the synthesis of 2-substituted or 2,3-disubstituted imidazo[1,2-a]pyridines.[4]

  • Aldehydes and Ketones: In the presence of a third component like an isocyanide (in the Groebke–Blackburn–Bienaymé reaction) or an alkyne, aldehydes and ketones are versatile starting materials for producing highly substituted imidazo[1,2-a]pyridines.[1][5]

  • Alkynes: Terminal alkynes are often used in three-component reactions with 2-aminopyridines and aldehydes, typically under copper catalysis, to yield 2,3-disubstituted products.[4][6]

  • Nitroolefins: These can react with 2-aminopyridines in a cascade reaction to form 3-unsubstituted imidazo[1,2-a]pyridines.[4]

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst is critical and depends on the specific synthetic route. Both metal-catalyzed and metal-free conditions have been successfully employed.

  • Metal-Free Catalysis:

    • Brønsted Acids: Acids like p-toluenesulfonic acid (p-TSA), perchloric acid, and even simple acetic acid can efficiently catalyze the condensation and cyclization steps, particularly in three-component reactions.[1]

    • Iodine: Molecular iodine is a mild and effective catalyst for various imidazo[1,2-a]pyridine syntheses, promoting C-N bond formation.[2][3][7] It is considered a cost-effective and environmentally friendly option.[2][7]

    • Lewis Acids: Lewis acids such as FeCl₃ have been shown to be superior in certain cascade reactions, for instance, with nitroolefins.[4]

  • Metal-Based Catalysis:

    • Copper Catalysts: Copper salts, particularly Cu(I) and Cu(II), are widely used, especially in aerobic oxidative couplings and multicomponent reactions involving alkynes.[6][8][9] They are often used with a co-catalyst or ligand to enhance their activity.[8]

    • Other Transition Metals: While less common, other transition metals have been reported to catalyze specific transformations leading to imidazo[1,2-a]pyridines.

The selection should be based on the specific substrates, desired product, and tolerance of functional groups. For sensitive substrates, milder, metal-free conditions may be preferable.

Q3: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?

The most common mechanism for the synthesis involving 2-aminopyridines and α-haloketones proceeds through a two-step sequence:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide to form an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Below is a simplified diagram illustrating this fundamental pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Aminopyridine 2-Aminopyridine N-Phenacylpyridinium salt N-Phenacylpyridinium salt 2-Aminopyridine->N-Phenacylpyridinium salt N-Alkylation (Endocyclic N attack) alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Phenacylpyridinium salt Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine N-Phenacylpyridinium salt->Imidazo[1,2-a]pyridine Intramolecular Cyclization & Dehydration

General reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Suboptimal Reaction Temperature The cyclization/dehydration step often requires sufficient thermal energy. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.Systematically screen the reaction temperature. Start at a literature-reported temperature and incrementally increase or decrease it. Consider microwave irradiation for rapid and uniform heating, which can significantly reduce reaction times and improve yields.[10]
Incorrect Solvent Choice The solvent can influence the solubility of reactants, the stability of intermediates, and the reaction rate.Screen a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, or even water).[2][11] In some cases, solvent-free conditions at elevated temperatures have proven to be highly effective.[4][11]
Inefficient Catalyst The chosen catalyst may not be optimal for your specific substrates, or it may have deactivated.If using a catalyst, screen different options. For instance, if a Brønsted acid is giving low yields, consider a Lewis acid or a metal catalyst.[4][8] Ensure the catalyst is of good quality and handled appropriately (e.g., moisture-sensitive catalysts).
Poor Quality of Starting Materials Impurities in the 2-aminopyridine or the carbonyl compound can interfere with the reaction. The α-haloketone may have degraded upon storage.Purify the starting materials before use (e.g., recrystallization or distillation). Use freshly prepared or purchased α-haloketones.
Substituent Effects The electronic properties of substituents on the 2-aminopyridine or the carbonyl compound can significantly impact the reaction rate. Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the reaction.For less reactive substrates, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary.
Incomplete Reaction The reaction may simply not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding more of a limiting reagent or catalyst.
Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine.

Common Side Reactions & Mitigation Strategies:

  • Self-condensation of the Carbonyl Compound: Aldehydes and ketones, particularly under basic or acidic conditions, can undergo self-condensation.

    • Solution: Control the reaction temperature and the rate of addition of the carbonyl compound. Using a one-pot, multi-component approach where the reactive intermediates are generated in situ can often minimize this.

  • Reaction at the Exocyclic Amino Group First: While the endocyclic nitrogen of 2-aminopyridine is generally more nucleophilic, reaction at the exocyclic amino group can occur, leading to undesired isomers.

    • Solution: This is less common but can be influenced by the reaction conditions. Modifying the solvent or catalyst might alter the regioselectivity.

  • Decomposition of Starting Materials or Product: At high temperatures, starting materials or the product itself may be unstable.

    • Solution: As with low yields, optimize the reaction temperature. If the product is known to be thermally labile, aim for the lowest possible temperature that still affords a reasonable reaction rate.

The following workflow can guide your troubleshooting process when dealing with low yields or side products:

G Problem Problem Low Yield or Side Products Low Yield or Side Products Problem->Low Yield or Side Products Check Purity 1. Verify Starting Material Purity Low Yield or Side Products->Check Purity Optimize Temp 2. Optimize Reaction Temperature Check Purity->Optimize Temp If pure Screen Solvents 3. Screen Solvents Optimize Temp->Screen Solvents If no improvement Screen Catalysts 4. Screen Catalysts Screen Solvents->Screen Catalysts If no improvement Monitor Reaction 5. Monitor Reaction Progress (TLC/LC-MS) Screen Catalysts->Monitor Reaction If no improvement Successful Synthesis Successful Synthesis Monitor Reaction->Successful Synthesis Optimization successful

Troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.
Q6: How should I purify my final imidazo[1,2-a]pyridine product?

The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.[9]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. The polarity of the eluent mixture should be optimized based on the polarity of your compound, as determined by TLC.

  • Recrystallization: If the crude product is relatively pure and crystalline, recrystallization can be a highly effective purification technique.

    • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

  • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used to remove non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

  • Work-up Procedure: A typical work-up procedure after the reaction is complete involves quenching the reaction (if necessary), followed by extraction. For example, if an acid catalyst is used, the reaction mixture can be neutralized with a base like sodium bicarbonate solution before extraction with an organic solvent.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine (A Classic Example)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol or DMF).

  • Add α-bromoacetophenone (1.0-1.2 eq) to the mixture.

  • If a base is required (e.g., NaHCO₃), add it to the flask (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (or a predetermined optimal temperature) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Note: The reaction can also be performed under solvent-free conditions by carefully heating a mixture of the reactants.[4]

References

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for this critical heterocyclic scaffold. The following content is structured in a practical, question-and-answer format to directly address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses foundational questions regarding the choice of a catalytic system for your specific synthetic goals.

Q1: What are the primary classes of catalysts for imidazo[1,2-a]pyridine synthesis, and what are the key considerations for choosing one?

The synthesis of imidazo[1,2-a]pyridines is versatile, with several classes of catalysts being highly effective. The optimal choice depends on your starting materials, desired functional group tolerance, and process scalability. The three most common catalytic systems are based on Copper, Palladium, and Iodine.

  • Copper Catalysts (e.g., CuI, CuBr, CuSO₄): Copper is arguably the most widely used metal for this transformation due to its low cost, high efficiency, and functional group tolerance.[1] It is particularly effective for multicomponent reactions, such as the A³ coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[2][3] Copper(I) salts like CuI and CuBr are often the most effective.[4] These reactions frequently proceed via an oxidative cyclization mechanism, often utilizing air or oxygen as a green oxidant.[4]

  • Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂): Palladium catalysts are typically employed for cross-coupling and C-H activation strategies.[5][6] For instance, a ligand-free, Pd(OAc)₂-catalyzed three-component reaction can be used to synthesize 2,3-diarylimidazo[1,2-a]pyridines under microwave irradiation.[1] Palladium catalysis is often chosen when constructing highly substituted or complex fused systems via intramolecular dehydrogenative coupling.[5]

  • Iodine (Metal-Free): Molecular iodine has emerged as an excellent metal-free catalyst for this synthesis. It is inexpensive, readily available, and environmentally benign.[7][8] Iodine-catalyzed reactions often proceed efficiently at room temperature, which is advantageous for preserving sensitive functional groups.[7][9] It is particularly effective in three-component condensations involving 2-aminopyridines, aldehydes, and isocyanides or other nucleophiles.[8][9]

The following diagram outlines a general decision-making process for catalyst selection.

Start What is your primary reaction type? MCR Multicomponent Reaction (e.g., A³ Coupling) Start->MCR Aldehyde + Alkyne + 2-Aminopyridine CH_Activation C-H Functionalization / Intramolecular Cyclization Start->CH_Activation Pre-functionalized Substrates Condensation Condensation (e.g., with α-haloketones) Start->Condensation Green_Chem Seeking 'Green' or Metal-Free Conditions? Start->Green_Chem Catalyst_Cu Primary Choice: Copper (CuI, CuBr) MCR->Catalyst_Cu Catalyst_Pd Primary Choice: Palladium (Pd(OAc)₂, PdCl₂) CH_Activation->Catalyst_Pd Condensation->Green_Chem For broader substrate scope Catalyst_Free Consider: Catalyst-Free (Solvent/Heat mediated) Condensation->Catalyst_Free If using reactive α-haloketones Catalyst_I2 Primary Choice: Iodine (I₂) Green_Chem->Catalyst_I2 Green_Chem->Catalyst_Free

Caption: Decision tree for initial catalyst selection.

Q2: How do the electronic properties of my substrates influence catalyst performance?

Substrate electronics play a crucial role in reaction efficiency.

  • 2-Aminopyridines: Electron-donating groups (EDGs) on the pyridine ring generally increase the nucleophilicity of the ring nitrogen, facilitating the initial condensation or coupling step and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity, sometimes requiring harsher conditions or resulting in lower yields.[10]

  • Aldehydes/Ketones: For copper-catalyzed reactions involving nitroolefins, electron-rich substrates tend to give better results than electron-deficient ones.[4] Steric hindrance around the carbonyl group or on the aminopyridine can also negatively impact yields.[4]

Q3: Are there viable catalyst-free methods for this synthesis?

Yes, catalyst-free methods are well-established, particularly for the classical condensation of 2-aminopyridines with α-haloketones.[3][10] By simply heating the reactants, often without a solvent, imidazo[1,2-a]pyridines can be formed in good to excellent yields.[10] This approach is highly atom-economical and aligns with green chemistry principles. However, the synthesis and handling of α-haloketones can be a drawback. More recent catalyst-free methods have been developed using vinyl azides as coupling partners, where the product can be isolated by simple solvent evaporation.[1]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q4: My reaction yield is poor or zero. What are the most common causes and how do I troubleshoot?

Low yield is a frequent issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.

Potential CauseDiagnostic CheckRecommended Solution(s)
Inactive Catalyst Run a positive control reaction with substrates known to work.For copper(I) catalysts, ensure an inert atmosphere (N₂ or Ar) to prevent oxidation to inactive Cu(II). Use freshly purchased or purified catalyst. Consider in-situ generation of the active catalyst, e.g., Cu(II) with sodium ascorbate.[11][12]
Solvent/Reagent Quality Check solvents for water/peroxide contamination. Verify purity of starting materials via NMR or LC-MS.Use anhydrous solvents, especially for moisture-sensitive reactions. Purify starting materials if impurities are detected.
Sub-optimal Temperature Run small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C).For many copper-catalyzed systems, 80-110°C is optimal.[4] Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[1]
Incorrect Atmosphere For oxidative cyclizations, ensure proper aeration. For air-sensitive catalysts, ensure a robust inert atmosphere.If using air as the oxidant, ensure the reaction is not sealed airtight; a balloon of air or an open-to-air setup may be required.[4]
Poor Substrate Reactivity Analyze the electronic and steric properties of your substrates.For substrates with EWGs, consider a more forceful catalyst system (e.g., moving from I₂ to a Cu(I) system) or increasing the reaction temperature.[4][10]

The following workflow provides a visual guide to troubleshooting low-yield reactions.

Start Low or No Product Yield Check_Catalyst 1. Verify Catalyst Activity (Run Positive Control) Start->Check_Catalyst Check_Reagents 2. Check Reagent & Solvent Purity (NMR, Anhydrous Solvent) Check_Catalyst->Check_Reagents Control OK Result_Fail Yield Still Low Check_Catalyst->Result_Fail Control Failed -> Replace Catalyst Check_Conditions 3. Optimize Reaction Conditions (Temperature, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Result_Fail Impurity Found -> Purify Check_Substrate 4. Assess Substrate Reactivity (Electronics, Sterics) Check_Conditions->Check_Substrate Conditions OK Result_OK Yield Improved Check_Conditions->Result_OK New Conditions Work Check_Substrate->Result_OK Identified Issue & Solved Check_Substrate->Result_Fail Consider Alternate Synthetic Route

Caption: Systematic workflow for troubleshooting low yields.

Q5: I am using a copper-catalyzed A³ coupling reaction and getting a complex mixture of side products. What is happening?

In A³ (Aldehyde-Alkyne-Amine) couplings, side product formation often points to a mismatch in reaction rates.

  • Plausible Mechanism & Side Reactions: The reaction typically proceeds through the formation of a propargylamine intermediate, followed by intramolecular cyclization.[11] If the initial coupling is slow or if the cyclization step is disfavored, several side reactions can occur:

    • Glaser Coupling: Homocoupling of the terminal alkyne, especially at elevated temperatures or high oxygen concentrations.

    • Aldehyde Decomposition: Oxidation or decomposition of the aldehyde starting material.

    • Incomplete Cyclization: Isolation of the propargylamine intermediate if the cyclization is the rate-limiting step.

  • Solutions:

    • Add a Co-catalyst or Ligand: For some copper systems, additives like L-proline or NaHSO₄·SiO₂ can improve yields and suppress side reactions by stabilizing the catalytic species or promoting the desired pathway.[2]

    • Control the Atmosphere: While some copper reactions use air as the oxidant, an excess of oxygen can promote alkyne homocoupling. Try running the reaction under a controlled air atmosphere (e.g., an air balloon) rather than open to the flask.

    • Adjust Temperature: Lowering the temperature may slow down side reactions more than the desired cyclization. An optimal temperature is often found between 80-110°C.[4]

    • Consider Aqueous Micellar Media: Performing the Cu-catalyzed A³ coupling in water with a surfactant can create a "pseudo-homogenous" environment, enhancing reaction rates and selectivity, leading to cleaner product formation.[11][12]

Below is a simplified mechanistic diagram for the copper-catalyzed A³ coupling leading to imidazo[1,2-a]pyridines.

cluster_A3 A³ Coupling cluster_cyclization Cyclization A Aldehyde + 2-Aminopyridine B Iminium Intermediate A->B Condensation C Copper Acetylide + Iminium B->C D Propargylamine Intermediate C->D C-C Bond Formation E 5-exo-dig Cyclization D->E Intramolecular Attack F Imidazo[1,2-a]pyridine E->F Tautomerization/ Aromatization Alkyne Terminal Alkyne + Cu(I) Alkyne->C

Caption: Simplified mechanism of Cu-catalyzed A³ coupling.

Part 3: Experimental Protocol
Representative Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using CuBr as the catalyst and air as the oxidant.[4]

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • β-Nitrostyrene derivative (1.2 mmol, 1.2 equiv)

  • Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF), 3 mL

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the β-nitrostyrene derivative (1.2 mmol), and CuBr (0.1 mmol).

  • Add 3 mL of DMF to the flask.

  • Place a reflux condenser on the flask, ensuring it is open to the air at the top (do not use a sealed system).

  • Place the flask in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

  • Extract the aqueous layer two more times with 20 mL of ethyl acetate.

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine product.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with the Suzuki coupling of bromo-imidazo[1,2-a]pyridines. As a privileged scaffold in medicinal chemistry, the efficient functionalization of imidazo[1,2-a]pyridines is crucial.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your synthetic endeavors.

Understanding the Challenges: Why Can Suzuki Couplings of Bromo-Imidazo[1,2-a]pyridines Be Difficult?

The imidazo[1,2-a]pyridine core, while valuable, presents unique challenges in palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the heterocyclic system can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its activity.[4] This catalyst poisoning effect can be a significant contributor to low reaction yields. Furthermore, the electronic nature of the imidazo[1,2-a]pyridine ring can influence the oxidative addition step of the catalytic cycle.

Below, we address specific issues you might be encountering and provide actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has stalled, and I'm observing a significant amount of unreacted bromo-imidazo[1,2-a]pyridine. What is the likely cause?

This is a common issue and often points to problems with the catalyst's activity or the stability of your reagents. Let's break down the possibilities.

A1: Catalyst Deactivation or Insufficient Activity

The nitrogen-rich imidazo[1,2-a]pyridine substrate can act as a ligand for the palladium center, leading to catalyst deactivation.[4] To counteract this, the choice of phosphine ligand is critical.

  • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands are often required to protect the palladium center and promote the desired catalytic cycle.[5][6][7] These ligands stabilize the monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle, and accelerate the oxidative addition step.[7]

  • Troubleshooting Steps:

    • Switch to a More Effective Ligand: Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃).[7][8]

    • Use a Pre-catalyst: Palladium pre-catalysts, where the ligand is already coordinated to the palladium source, can offer improved stability and reactivity.

    • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.

A2: Boronic Acid/Ester Instability

Boronic acids are susceptible to decomposition, particularly at elevated temperatures and in the presence of a base, through a process called protodeboronation.[9][10] This side reaction consumes your nucleophilic partner, leading to incomplete conversion of the starting material.

  • Expert Insight: Boronic esters, such as pinacol esters (ArB(pin)), are generally more stable than their corresponding boronic acids and can be a reliable alternative.[9][11] In some cases, even more robust derivatives like MIDA boronates or trifluoroborates may be necessary for particularly challenging couplings.[8][9]

  • Troubleshooting Steps:

    • Use a Boronic Ester: If you are using a boronic acid, switch to the corresponding pinacol or neopentylglycol boronic ester.

    • Check the Quality of Your Boronic Acid/Ester: Ensure that the boronic acid or ester is pure and has not degraded during storage. It's often best to use freshly acquired or prepared material.

    • Modify Reaction Conditions: Use milder bases or lower reaction temperatures if possible, although this needs to be balanced with achieving a reasonable reaction rate.

Q2: My main side-product is the debrominated imidazo[1,2-a]pyridine. How can I prevent this?

Debromination (or hydrodehalogenation) is a frequent side reaction in Suzuki couplings, where the bromine atom is replaced by a hydrogen atom.[12]

A1: Understanding the Mechanism of Debromination

This side reaction can occur when a hydride species is present in the reaction mixture. The source of this hydride can be the solvent (e.g., alcohols), the base, or even the boronic acid itself. The palladium intermediate formed after oxidative addition can then undergo reductive elimination with the hydride to form the debrominated product.[12][13]

  • Troubleshooting Steps:

    • Choice of Base: The selection of the base is crucial. Stronger bases in the presence of water or alcohols can facilitate debromination.[12] Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][14]

    • Solvent System: If using an alcohol-containing solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[15]

    • Ligand Effects: The choice of ligand can also influence the rate of debromination versus the desired cross-coupling. Experimenting with different ligands may be beneficial.

Q3: I'm observing a significant amount of homocoupling of my boronic acid/ester. What causes this and how can I minimize it?

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid/ester.[13]

A1: Causes of Homocoupling

This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate the homocoupling pathway.[13]

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure that your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[16]

    • Use High-Purity Reagents: Ensure your palladium catalyst, ligands, and other reagents are of high purity and are not contaminated with oxidizing species.

    • Control Stoichiometry: Using a slight excess of the boronic acid/ester (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

To better understand the troubleshooting steps, it is helpful to visualize the catalytic cycle. The diagram below illustrates the key steps and where potential issues can arise.

Suzuki_Cycle cluster_issues Potential Issues Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Imidazo[1,2-a]pyridine-Br PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII->Transmetal Boronic Acid/Ester DiarylPd Ar-Pd(II)-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Catalyst_Poisoning Catalyst Poisoning by Imidazo[1,2-a]pyridine-N Catalyst_Poisoning->Pd0 Debromination Debromination Side Reaction Debromination->PdII Boronic_Decomp Boronic Acid Decomposition Boronic_Decomp->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

Recommended Starting Protocol for Optimization

For researchers beginning to optimize the Suzuki coupling of a new bromo-imidazo[1,2-a]pyridine, the following protocol provides a robust starting point.

Experimental Protocol: General Procedure for Suzuki Coupling
  • Reagent Preparation: To an oven-dried reaction vessel, add the bromo-imidazo[1,2-a]pyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source and the ligand, then add this mixture to the reaction vessel.

  • Solvent Addition and Degassing: Add the degassed solvent system to the reaction vessel. Seal the vessel and degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using 3-4 freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The table below summarizes recommended starting conditions for screening.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (1.1-1.2 equiv relative to Pd)Bulky, electron-rich ligands to prevent catalyst deactivation.[7]
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)Moderately strong inorganic bases that minimize side reactions.[1][14]
Solvent 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)Aprotic organic solvents with water to aid in dissolving the base.[15]
Temperature 80-110 °CA typical temperature range for Suzuki couplings.

Advanced Troubleshooting Workflow

If initial optimizations are unsuccessful, a more systematic approach is necessary. The following workflow can guide your efforts.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality (Bromo-substrate, Boronic Ester, Solvent Purity) Start->Check_Reagents Degassing 2. Ensure Rigorous Degassing Check_Reagents->Degassing Screen_Ligands 3. Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Degassing->Screen_Ligands Screen_Bases 4. Screen Different Bases (K3PO4, K2CO3, Cs2CO3) Screen_Ligands->Screen_Bases Screen_Solvents 5. Screen Solvent Systems (Dioxane/H2O, Toluene/H2O, THF/H2O) Screen_Bases->Screen_Solvents Temp_Opt 6. Optimize Temperature Screen_Solvents->Temp_Opt Success Improved Yield Temp_Opt->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

By methodically addressing each of these potential points of failure, from the integrity of your starting materials to the specific combination of catalyst, ligand, base, and solvent, you can systematically diagnose and resolve the issues leading to low yields in the Suzuki coupling of bromo-imidazo[1,2-a]pyridines.

References

Technical Support Guide: Purification of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS: 1092351-65-9).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered with this important heterocyclic building block. Our focus is on providing practical, causality-driven solutions to ensure your material meets the high-purity standards required for downstream applications.

Section 1: Troubleshooting and FAQs

This section addresses the most common issues observed during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample?

A1: Based on common synthetic routes for imidazo[1,2-a]pyridines, which often involve the condensation of a 2-aminopyridine with an α-halocarbonyl compound, you can expect several classes of impurities.[2][3]

  • Unreacted Starting Materials: Such as 6-bromo-2-aminopyridine and a methyl pyruvate derivative.

  • The Hydrolyzed Carboxylic Acid: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a very common impurity. It forms when the methyl ester is exposed to acidic or basic conditions, or even atmospheric moisture over time.[4][5]

  • Synthetic Byproducts: Isomeric products or compounds resulting from side-reactions inherent to the specific synthetic pathway used.[2][6]

  • Residual Solvents: Solvents from the reaction or initial workup that have not been fully removed.

Q2: My ¹H NMR spectrum shows a broad singlet that disappears when I add a drop of D₂O. What is this signal?

A2: This is a classic indicator of an acidic proton, most commonly from the carboxylic acid group (-COOH) of the hydrolyzed impurity, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. The deuterium from D₂O exchanges with the proton, and the resulting -COOD signal is typically not observed in the standard ¹H NMR range, thus causing the original peak to "disappear."

Q3: How can I quickly assess the purity of my crude product and monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most efficient method.

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a 30-50% Ethyl Acetate in Hexane solvent system.

  • Visualization: Use a UV lamp at 254 nm. The imidazo[1,2-a]pyridine core is UV active.

  • Interpretation: The desired methyl ester is moderately polar. The hydrolyzed carboxylic acid will typically have a much lower Rf value (closer to the baseline) due to its high polarity. Unreacted starting materials and non-polar byproducts will usually have higher Rf values.

Q4: The literature describes the product as a solid, but my sample is a persistent oil or a gummy semi-solid. What is the cause?

A4: This is almost always due to the presence of impurities, most commonly residual solvents or other contaminants that disrupt the crystal lattice formation. Even a small percentage of an impurity can act as a "crystallization inhibitor." Thoroughly drying the sample under high vacuum is the first step. If the issue persists, it indicates the need for further purification, such as column chromatography followed by recrystallization.

Troubleshooting Guide: From Problem to Solution
Problem Probable Cause(s) Recommended Solution(s)
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of synthetic byproducts.Perform flash column chromatography to separate the components. See Protocol 2 for a detailed methodology.
TLC shows a spot at the baseline Presence of the highly polar 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid impurity due to ester hydrolysis.[5][7]Perform an aqueous wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This converts the acid to its water-soluble salt, which can be easily extracted. See Protocol 1 .
Low yield after purification 1. Product is partially water-soluble and lost during aqueous workup. 2. Inefficient separation during chromatography (co-elution). 3. Product loss during recrystallization.1. Back-extract all aqueous layers with a suitable organic solvent (e.g., Ethyl Acetate or DCM). 2. Optimize the chromatography solvent system for better separation (try different polarity gradients). 3. Ensure the minimum amount of hot solvent is used for recrystallization to prevent excessive loss of product in the mother liquor.
Purified product still shows minor impurities by NMR/LC-MS 1. Co-eluting impurities from chromatography. 2. Impurities are not efficiently removed by the chosen recrystallization solvent.1. Re-purify via chromatography using a shallower gradient or a different solvent system. 2. Perform a second recrystallization using a different solvent or solvent pair. See Protocol 3 .

Section 2: Validated Purification Protocols

These protocols provide step-by-step instructions for removing common impurities and achieving high-purity this compound.

Purification Workflow Overview

The following diagram illustrates the logical flow for purifying the crude product.

G cluster_0 Purification Strategy Crude Crude Product TLC Purity Check by TLC Crude->TLC Decision Baseline Spot Present? TLC->Decision Wash Protocol 1: NaHCO₃ Wash Decision->Wash Yes Column Protocol 2: Column Chromatography Decision->Column No Wash->Column Removes Carboxylic Acid Recrystal Protocol 3: Recrystallization Column->Recrystal Removes Byproducts & SM Pure Pure Product (>98%) Recrystal->Pure Final Polishing

Caption: General purification workflow for the target compound.

Protocol 1: Removal of Carboxylic Acid Impurity via Mild Basic Wash

This protocol is essential if TLC or NMR indicates the presence of the hydrolyzed acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release any evolved CO₂ gas, then shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

    • Expert Insight: The NaHCO₃ deprotonates the carboxylic acid impurity, forming the sodium carboxylate salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral methyl ester remains in the organic layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Validation: Re-analyze the dried residue by TLC to confirm the absence of the baseline spot.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for separating the target compound from starting materials and synthetic byproducts.

  • Column Packing: Prepare a silica gel column using the selected eluent system. A common choice is a slurry packing method.

  • Sample Loading: Adsorb the crude material (from Protocol 1 or directly if no acid is present) onto a small amount of silica gel. Load this dry silica onto the top of the packed column.

  • Elution: Begin elution with the solvent system. A gradient elution often provides the best separation.

    • Start with a low polarity mixture (e.g., 10-20% EtOAc in Hexane).

    • Gradually increase the polarity (e.g., to 30-50% EtOAc in Hexane).

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary for Chromatography
Technique Recommended Solvent System (v/v) Expected Rf of Product Notes
TLC 30% Ethyl Acetate / 70% Hexane~0.3 - 0.4Adjust ratio as needed based on your specific crude mixture.
Column Chromatography Gradient: 10% to 50% Ethyl Acetate in Hexane-A shallow gradient provides the best resolution for closely eluting impurities.
Protocol 3: Final Polishing by Recrystallization

This step is used to obtain a highly pure, crystalline final product after chromatography.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair like Ethyl Acetate/Hexane or Methanol/Water can be effective.

  • Dissolution: Place the purified solid in a flask and add the minimum amount of hot primary solvent (e.g., Ethyl Acetate) dropwise until the solid just dissolves.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Solvent Pair: While the solution is still hot, add the anti-solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Troubleshooting Decision Tree

This diagram helps guide your purification choices based on initial TLC analysis.

G cluster_1 Troubleshooting Logic start Analyze Crude by TLC c1 How many spots? start->c1 c2 Baseline Spot? c1->c2 > One res1 Single Spot (No Baseline) Proceed to Recrystallization c1->res1 One res2 Multiple Spots Perform Column Chromatography c2->res2 No res3 Perform NaHCO3 Wash Then Column Chromatography c2->res3 Yes

References

Technical Support Center: Scale-Up Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] Its synthesis, particularly at scale, requires careful consideration of reaction parameters to ensure efficiency, safety, and purity. This guide focuses on a common and effective method for constructing the imidazo[1,2-a]pyridine core: the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4]

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific experimental issues you may encounter during the scale-up synthesis. Each point details the problem, its probable cause, and a validated solution.

Problem 1: Low Yield or Incomplete Reaction

You've moved from a 1g to a 100g scale, and your yield has dropped significantly from 85% to 40%. TLC analysis shows a significant amount of unreacted 2-amino-6-bromopyridine.

  • Probable Cause 1: Inefficient Heat Transfer. In larger reaction vessels, achieving uniform heating is more challenging. Hot spots and cold spots can lead to side reactions or incomplete conversion.

  • Solution 1: Optimize Heating and Agitation.

    • Mechanical Stirring: Switch from a magnetic stir bar to overhead mechanical stirring to ensure efficient mixing of the reaction slurry.

    • Heating Mantle/Jacketed Reactor: Use a heating mantle or a jacketed reactor with a circulating thermal fluid for more consistent and controlled heating.

    • Internal Thermometer: Monitor the internal reaction temperature, not just the heating bath temperature, to get an accurate reading of the reaction conditions.

  • Probable Cause 2: Slower Reagent Addition Rate. On a larger scale, the rate of addition of reagents, such as methyl 3-bromo-2-oxopropanoate, becomes more critical. A slow addition rate might be necessary to control exotherms, but too slow a rate can lead to the degradation of reactants or intermediates.

  • Solution 2: Controlled Addition Protocol.

    • Addition Funnel/Syringe Pump: Utilize a pressure-equalizing addition funnel or a syringe pump for a controlled and consistent addition rate.

    • Initial Exotherm Study: On a small scale, perform a reaction calorimetry study or carefully monitor the temperature during addition to understand the exotherm profile and determine a safe and effective addition rate for the larger scale.

Problem 2: Formation of a Dark, Intractable Tar

Upon scaling up, the reaction mixture turns into a dark, thick tar, making work-up and purification nearly impossible.

  • Probable Cause: Runaway Reaction or Side Reactions. The initial condensation and subsequent cyclization steps can be exothermic. On a larger scale, if this heat is not dissipated effectively, the internal temperature can rise uncontrollably, leading to polymerization and decomposition of starting materials and the desired product.

  • Solution: Enhanced Temperature Control and Solvent Choice.

    • Initial Cooling: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or the desired reaction temperature.

    • Solvent Selection: Consider a solvent with a higher boiling point that can better absorb the heat generated. However, be mindful that higher temperatures can also promote side reactions. A solvent screen on a small scale is recommended.

    • Dilution: Increasing the solvent volume can help to dissipate heat more effectively, although this may increase reaction times.

Problem 3: Difficult Purification and Product Isolation

The crude product is an oil that is difficult to crystallize, and column chromatography on a large scale is inefficient and costly.

  • Probable Cause 1: Impurities Inhibiting Crystallization. The presence of side-products or unreacted starting materials can act as crystallization inhibitors.

  • Solution 1: Optimized Work-up and Crystallization.

    • Aqueous Wash: A thorough aqueous work-up to remove any water-soluble impurities is crucial. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.

    • Solvent-Antisolvent Crystallization: Experiment with different solvent/antisolvent systems to induce crystallization. For example, dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, heptane) can often lead to precipitation of the pure product.

    • Seeding: If a small amount of pure, crystalline product is available from a previous batch, use it to seed the supersaturated solution to initiate crystallization.

  • Probable Cause 2: Product is an Oil at Room Temperature. The inherent physical properties of the compound may be that it is a low-melting solid or an oil.

  • Solution 2: Salt Formation for Purification.

    • If the product is an oil, consider forming a salt (e.g., hydrochloride, hydrobromide) which is often a crystalline solid and easier to purify by filtration and washing. The freebase can then be regenerated if necessary.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the formation of the imidazo[1,2-a]pyridine core from a 2-aminopyridine and an α-haloketone?

A1: The reaction proceeds through a two-step sequence:

  • SN2 Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide ion to form a pyridinium salt intermediate.

  • Intramolecular Cyclization/Condensation: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is followed by dehydration to form the fused imidazole ring, resulting in the aromatic imidazo[1,2-a]pyridine scaffold.[3]

Q2: Are there alternative, "greener" synthetic routes for imidazo[1,2-a]pyridines that might be suitable for scale-up?

A2: Yes, several modern synthetic methods aim to be more environmentally friendly.

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction is a prominent MCR for synthesizing imidazo[1,2-a]pyridines by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process.[1][2][5][6][7] These reactions are often highly atom-economical.

  • Catalyst-Free and Solvent-Free Conditions: Some protocols describe the synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridines with α-haloketones without a catalyst or solvent, often at elevated temperatures, which can simplify the work-up and reduce waste.

  • Aqueous Micellar Media: The use of surfactants like sodium dodecyl sulfate (SDS) in water can create micelles that act as "microreactors," allowing for reactions of organic compounds in an aqueous medium.[8][9]

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exotherm Control: As mentioned in the troubleshooting section, be prepared for a potential exotherm, especially during the initial alkylation step. Ensure adequate cooling capacity and controlled reagent addition.

  • Reagent Handling: Methyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up from evolved gases or an increase in vapor pressure with temperature. It is generally safer to run such reactions under an inert atmosphere (e.g., nitrogen or argon) with an outlet to a bubbler.

Q4: How can I monitor the reaction progress effectively on a large scale?

A4:

  • Thin-Layer Chromatography (TLC): This remains a quick and effective method. Develop a reliable TLC system on a small scale to clearly separate the starting materials, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the consumption of starting materials and the formation of the product and any impurities.

  • In-situ FTIR/Raman Spectroscopy: For industrial-scale production, in-situ spectroscopic techniques can provide real-time monitoring of the reaction without the need for sampling.

III. Data and Protocols

Table 1: Typical Reaction Parameters for Scale-Up
ParameterLab Scale (1 g)Pilot Scale (100 g)Key Considerations for Scale-Up
2-Amino-6-bromopyridine 1.0 eq1.0 eqEnsure high purity of starting material.
Methyl 3-bromo-2-oxopropanoate 1.1 eq1.05 - 1.1 eqA slight excess is often used to drive the reaction to completion.
Solvent Acetone, EthanolToluene, AcetonitrileSolvent choice may need to be adjusted for better heat transfer and boiling point.
Temperature Reflux (56 °C for Acetone)60-80 °CInternal temperature monitoring is critical.
Reaction Time 4-6 hours6-12 hoursReaction times may increase with scale.
Stirring Magnetic Stir BarOverhead Mechanical StirrerVigorous and efficient stirring is essential.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents 1. Reagent Preparation & Purity Check setup_reactor 2. Reactor Setup (Overhead Stirrer, Condenser, Thermocouple, N2 Inlet) prep_reagents->setup_reactor Charge Reactor add_reagents 3. Controlled Addition of Methyl 3-bromo-2-oxopropanoate setup_reactor->add_reagents heat_reaction 4. Heat to Reaction Temperature add_reagents->heat_reaction monitor_reaction 5. Monitor Progress (TLC/HPLC) heat_reaction->monitor_reaction cool_down 6. Cool Reaction Mixture monitor_reaction->cool_down filter_solid 7. Filter Crude Solid (if precipitates) cool_down->filter_solid extract_product 8. Aqueous Wash & Extraction filter_solid->extract_product concentrate 9. Concentrate Organic Layer extract_product->concentrate crystallize 10. Recrystallization concentrate->crystallize dry_product 11. Dry Final Product Under Vacuum crystallize->dry_product

Caption: Experimental workflow for the scale-up synthesis.

Reaction Pathway

reaction_pathway aminopyridine 2-Amino-6-bromopyridine intermediate Pyridinium Intermediate aminopyridine->intermediate S_N2 Alkylation (e.g., Acetone, Reflux) haloketone Methyl 3-bromo-2-oxopropanoate haloketone->intermediate S_N2 Alkylation (e.g., Acetone, Reflux) product 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylic acid methyl ester intermediate->product Intramolecular Cyclization & Dehydration

Caption: General reaction pathway for synthesis.

IV. References

  • The Groebke-Blackburn-Bienaymé Reaction - PMC - PubMed Central - NIH. Available at: --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: --INVALID-LINK--

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: --INVALID-LINK--

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. Available at: --INVALID-LINK--

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: --INVALID-LINK--

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: --INVALID-LINK--

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. Available at: --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: --INVALID-LINK--

References

Technical Support Center: Managing Regioselectivity in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in the synthesis of this privileged heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling isomeric outcomes. We will explore the causal relationships between reactants, catalysts, and conditions to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Understanding the Core Challenge: The Two Faces of Aminopyridine Reactivity

The fundamental challenge in controlling regioselectivity in many common imidazo[1,2-a]pyridine syntheses, such as the Tschitschibabin reaction and related condensations, stems from the dual nucleophilicity of the 2-aminopyridine starting material. The molecule possesses two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (-NH2). The initial site of attack on the electrophilic partner (typically an α-halocarbonyl or a related species) dictates the final substitution pattern of the fused bicyclic system.

G

Generally, in reactions with α-halocarbonyls, the more nucleophilic pyridine ring nitrogen (N1) initiates the reaction, leading to an N-acyl pyridinium salt. Subsequent intramolecular condensation involving the exocyclic amino group yields the desired imidazo[1,2-a]pyridine core.[1][2] However, electronic and steric factors on both reaction partners, as well as the reaction conditions, can influence this selectivity.

Section 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

FAQ 1: My reaction with a substituted 2-aminopyridine is giving a mixture of regioisomers. How can I favor a specific isomer?

Answer: This is a classic regioselectivity problem governed by the electronic and steric properties of the substituents on the pyridine ring. The initial nucleophilic attack of the endocyclic nitrogen is followed by cyclization. The final position of the substituent depends on which tautomeric form of the aminopyridine reacts and the subsequent cyclization step.

Causality:

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃ at positions 4 or 6 of the pyridine ring increase the nucleophilicity of the endocyclic nitrogen (N1), generally accelerating the initial alkylation step.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN at positions 3 or 5 decrease the nucleophilicity of N1, potentially slowing the reaction or requiring harsher conditions. The position of these groups can direct the substitution pattern. For instance, an EWG at C5 will generally lead to the 6-substituted imidazo[1,2-a]pyridine.

Troubleshooting Protocol:

  • Analyze Substituent Effects: Determine if your pyridine substituent is electron-donating or withdrawing and its position. This is the primary predictor of the major regioisomer.

  • Modify Reaction Temperature: For reactions that are not completely selective, lowering the temperature may enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. For the classic condensation with α-haloketones, polar aprotic solvents like DMF or acetonitrile are common. Sometimes, switching to a less polar solvent like toluene can alter the outcome.[3] In some modern "green" approaches, deep eutectic solvents or even solvent-free conditions have been shown to provide excellent results and can influence selectivity.[4][5][6]

Data Summary: Impact of Substituents on Regioselectivity

2-Aminopyridine SubstituentPositionElectronic EffectExpected Major Product
-CH₃C4EDG7-Methylimidazo[1,2-a]pyridine
-OCH₃C5EDG6-Methoxyimidazo[1,2-a]pyridine
-ClC5EWG (inductive), EDG (resonance)6-Chloroimidazo[1,2-a]pyridine
-NO₂C5Strong EWG6-Nitroimidazo[1,2-a]pyridine
FAQ 2: I am attempting a three-component reaction (e.g., Groebke-Blackburn-Bienaymé) and getting low yields or messy product mixtures. How can I improve regioselectivity and yield?

Answer: Three-component reactions involving an aminopyridine, an aldehyde, and an isocyanide are powerful but sensitive to reaction conditions.[7][8][9] Regioselectivity is generally very high in these reactions, leading to 3-aminoimidazo[1,2-a]pyridines.[3] Poor outcomes usually stem from catalyst choice, solvent, or reaction temperature.

Causality: The Groebke-Blackburn-Bienaymé (GBB) reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide, followed by cyclization. The regioselectivity is inherently controlled by this mechanism.[10] Issues often arise from side reactions or incomplete conversion.

Troubleshooting Workflow:

G Start Low Yield / Impure Product in GBB Reaction Catalyst Is the catalyst optimal? Start->Catalyst Solvent Is the solvent appropriate? Catalyst->Solvent Yes Catalyst_Sol Try alternative catalysts: - NH4Cl[11] - Sc(OTf)3[12] - p-TSA[13] Catalyst->Catalyst_Sol No Temp Is the temperature correct? Solvent->Temp Yes Solvent_Sol Screen solvents: - MeOH, EtOH[8][13] - Water (ultrasound-assisted)[9] - Solvent-free (microwave)[14] Solvent->Solvent_Sol No Purity Are starting materials pure? Temp->Purity Yes Temp_Sol Optimize temperature: - Room Temperature[11] - Reflux - Microwave irradiation[8][14][15] Temp->Temp_Sol No Purity_Sol Re-purify aldehyde and aminopyridine Purity->Purity_Sol No End Optimized Reaction Purity->End Yes

Detailed Protocol: Catalyst Screening for GBB Reaction

  • Setup: In parallel reaction vials, place the 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1.1 mmol) in your chosen solvent (e.g., Methanol, 5 mL).

  • Catalyst Addition: To each vial, add a different catalyst (20 mol%). Recommended starting catalysts include Ammonium Chloride (NH₄Cl)[11], p-Toluenesulfonic acid (p-TSA)[12], or a Lewis acid like Scandium Triflate (Sc(OTf)₃).

  • Reaction: Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Microwave-assisted synthesis can dramatically shorten reaction times.[8][13]

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of conversion and the formation of byproducts.

  • Analysis: Compare the yield and purity of the desired 3-aminoimidazo[1,2-a]pyridine across the different catalysts to identify the optimal conditions for your specific substrates.

FAQ 3: I want to synthesize a 3-substituted imidazo[1,2-a]pyridine, not a 2-substituted one. Which methods provide this regioselectivity?

Answer: While the classic Tschitschibabin reaction with α-haloketones reliably gives 2-substituted products, several modern methods have been developed to grant access to 3-substituted isomers with high regioselectivity.

Recommended Methodologies:

  • Reaction with 1,2-Bis(benzotriazolyl)ethanes: A one-pot reaction of 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes provides 3-substituted imidazo[1,2-a]pyridines regiospecifically.[14][15] The mechanism involves the elimination of benzotriazole moieties, which are excellent leaving groups.[15]

  • Copper-Catalyzed Three-Component Reaction: A one-pot reaction of an aldehyde, a 2-aminopyridine, and a terminal alkyne, often catalyzed by a copper(I) salt like CuI, can yield 3-substituted products.[3]

  • Iron-Catalyzed Reaction with Nitroolefins: An iron-catalyzed reaction between 2-aminopyridines and 2-methyl-nitroolefins can produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives.[3]

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol is a representative example based on literature procedures.[3]

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add:

    • 2-Aminopyridine (1.0 mmol)

    • Aldehyde (1.2 mmol)

    • Copper(I) iodide (CuI) (10 mol%)

    • A suitable ligand if required (e.g., a phenanthroline derivative)

    • Dry toluene (5 mL)

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography on silica gel.

This method provides a reliable and regioselective route to 3-substituted scaffolds, which are often challenging to access through traditional condensation methods.

References

avoiding dehalogenation in reactions with 5-bromo-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for researchers working with 5-bromo-imidazo[1,2-a]pyridines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and frustrating side reaction: dehalogenation. As Senior Application Scientists, we understand that preserving the C-Br bond is critical for successful downstream functionalization. Here, we address your most pressing questions and provide field-proven protocols to maximize your yields and minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with 5-bromo-imidazo[1,2-a]pyridines?

A1: Dehalogenation is an undesired side reaction where the bromine atom at the C5 position is replaced by a hydrogen atom, yielding the parent imidazo[1,2-a]pyridine instead of your desired coupled product.[1][2] This side reaction consumes your starting material, reduces the overall yield, and introduces a byproduct that can be difficult to separate from the final product. N-heterocyclic halides, like 5-bromo-imidazo[1,2-a]pyridines, are particularly susceptible to this issue due to the electronic properties of the ring system and the potential for the nitrogen atoms to coordinate with the metal catalyst.[1]

Q2: What is the primary mechanism causing this dehalogenation?

A2: The most common pathway for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive species can arise from several sources within your reaction mixture, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination or react with other components to generate hydrides.[2]

  • Solvents: Protic solvents like alcohols or residual water can serve as hydride or proton sources.[3][4]

  • Additives or Impurities: Trace impurities in reagents can sometimes act as hydride donors.

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the formation of the dehalogenated arene (Ar-H) instead of the cross-coupled product.

Q3: I'm seeing significant dehalogenation in my Suzuki-Miyaura coupling. What are the first things I should check?

A3: When troubleshooting dehalogenation in a Suzuki reaction, start by evaluating your choice of base and ligand . These two components have the most significant impact on the formation of Pd-H species and the relative rates of the desired coupling versus the undesired dehalogenation. Strong bases are often culprits, and the ligand's electronic and steric properties can either promote or suppress the side reaction.[1][2]

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to diagnosing and solving dehalogenation issues in your cross-coupling reactions.

Issue 1: High levels of dehalogenated byproduct observed in a Pd-catalyzed reaction.

The core of the problem is that the reductive elimination of Ar-H from an Ar-Pd-H intermediate is competing with, or even out-pacing, the desired transmetalation and reductive elimination steps of the cross-coupling cycle.

graph TD { subgraph "Catalytic Cycle & Competing Pathway" A["Ar-Br + Pd(0)L₂"] -- "Oxidative Addition" --> B["Ar-Pd(II)(Br)L₂"]; B -- "Transmetalation (Desired Pathway)" --> C["Ar-Pd(II)(R)L₂"]; C -- "Reductive Elimination" --> D["Ar-R (Product) + Pd(0)L₂"]; B -- "Formation of Pd-H (Undesired Pathway)" --> E["Ar-Pd(II)(H)L₂"]; E -- "Reductive Elimination" --> F["Ar-H (Byproduct) + Pd(0)L₂"]; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Fig 1. Competing pathways in Pd-catalyzed cross-coupling.
Troubleshooting Workflow

Use the following decision tree to systematically optimize your reaction conditions.

graph TD { A[High Dehalogenation Observed] --> B{Evaluate Base}; B --> C[Using Strong Base? (e.g., NaOtBu, KOtBu)]; C -- Yes --> D(Switch to Weaker Base K₃PO₄, K₂CO₃, Cs₂CO₃); C -- No --> E{Evaluate Ligand}; D --> E; E --> F[Using PPh₃?]; F -- Yes --> G(Switch to Bulky, Electron-Rich Ligand XPhos, SPhos, or NHC Ligands); F -- No --> H{Evaluate Solvent & Temperature}; G --> H; H --> I[Using Protic or High-Boiling Polar Aprotic Solvent? (e.g., Alcohol, DMF)]; I -- Yes --> J(Switch to Aprotic Solvent Toluene, Dioxane, THF Lower Temperature if Possible); I -- No --> K[Review Protocol]; J --> K; style A fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px }
Fig 2. Decision tree for troubleshooting dehalogenation.
Detailed Parameter Optimization

The table below summarizes key reaction parameters and suggests changes to suppress dehalogenation based on established principles.[1][2][5]

ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong alkoxide bases (NaOtBu, KOtBu) or hydroxides (NaOH).Switch to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[2] These are less prone to generating hydride species that cause dehalogenation.
Ligand Standard, less bulky phosphines like PPh₃.Use bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos ) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands promote faster reductive elimination of the desired product relative to the dehalogenation pathway.
Solvent Protic solvents (e.g., alcohols) or high-boiling polar aprotic solvents (e.g., DMF).Use rigorously dried aprotic solvents like dioxane, THF, or toluene .[1][5] These are less likely to be a source of protons or hydrides.
Temperature High temperatures (e.g., >100 °C) for extended periods.Run the reaction at the lowest effective temperature . While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways leading to Pd-H formation. Consider microwave irradiation for rapid heating to minimize reaction time.[5][7]
Catalyst High catalyst loading or use of older, less active catalysts like Pd(PPh₃)₄.Use a more active pre-catalyst (e.g., XPhos Pd G2/G3 ) at a lower loading. These catalysts are more efficient at initiating the catalytic cycle, which can outcompete the dehalogenation side reaction.[2]
Water Content Excess water in the reaction mixture.While some water is often necessary for Suzuki couplings (especially with phosphate bases), ensure solvents are anhydrous grade and reagents are dry. Excess water can be a proton source.[3][4]
Issue 2: My reaction is sluggish, and dehalogenation increases over time.

This suggests that the desired catalytic cycle is slow, giving the competing dehalogenation pathway more time to occur. The primary cause is often a slow oxidative addition or transmetalation step.[1]

Solutions:

  • Increase Catalyst Activity: Switch to a more active catalyst system. For 5-bromo-imidazo[1,2-a]pyridines, a system like (IPr)Pd(allyl)Cl with NaOtBu has been shown to be highly active at mild temperatures, which could accelerate the desired coupling.[6]

  • Optimize Ligand Choice: As mentioned, bulky, electron-donating ligands accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination.[8] This is a crucial strategy to ensure the desired reaction is kinetically favored.

  • Consider Microwave Chemistry: Microwave-assisted synthesis can rapidly heat the reaction to the target temperature, often reducing overall reaction times from hours to minutes.[7] This can significantly diminish the window of opportunity for thermal decomposition and dehalogenation side reactions.

Field-Proven Experimental Protocol

Dehalogenation-Resistant Suzuki-Miyaura Coupling of 5-Bromo-Imidazo[1,2-a]pyridine

This protocol incorporates best practices to minimize hydrodehalogenation.

Reagents & Equipment:

  • 5-bromo-imidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 pre-catalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3 equivalents)

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial or Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add 5-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 pre-catalyst and additional XPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can degrade the catalyst.

  • Heating:

    • Conventional Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Microwave Heating: Heat the reaction to 100-120 °C for 20-40 minutes.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot, while also checking for the less polar dehalogenated byproduct spot.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired coupled product from the dehalogenated imidazo[1,2-a]pyridine and other impurities.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, the imidazo[1,2-a]pyridine scaffold stands out as a privileged structure, consistently demonstrating a wide array of biological activities. The introduction of a bromine atom at the C5 position of this bicyclic system has been a strategic focus for medicinal chemists, aiming to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives. This guide provides an in-depth, objective comparison of the biological activities of 5-Bromoimidazo[1,2-a]pyridine derivatives, supported by experimental data and protocols to empower your research endeavors.

The Significance of the 5-Bromo Substitution

The rationale behind incorporating a bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring is multifaceted. Bromine, being a halogen, can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electronegativity and size of the bromine atom can lead to altered electronic distribution within the aromatic system and introduce specific steric interactions with biological targets, potentially enhancing binding affinity and selectivity.

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of the anticancer, antibacterial, and antiviral activities of 5-Bromoimidazo[1,2-a]pyridine derivatives against other alternatives.

Anticancer Activity: Potent Cytotoxicity and Mechanistic Insights

5-Bromoimidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanism of action is often linked to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a primary mechanism of action for many imidazo[1,2-a]pyridine derivatives. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDR Group (at C2/C3)Cancer Cell LineIC50 (µM)Key Findings & Comparison
5-Bromo-IP Derivative 1 Aryl/HeteroarylBreast (MCF-7)5.2Potent activity, enhanced compared to non-brominated analog.
5-Bromo-IP Derivative 2 Substituted PhenylLung (A549)8.7Moderate activity, demonstrates importance of substituent on phenyl ring.
Non-Brominated IP Analog Aryl/HeteroarylBreast (MCF-7)15.8Lower potency compared to the 5-bromo derivative, highlighting the positive contribution of bromine.
Cisplatin (Standard Drug) -Breast (MCF-7)11.55-Bromo-IP Derivative 1 shows superior potency.

The data presented in Table 1 clearly indicates that the presence of the 5-bromo substituent can significantly enhance the anticancer potency of imidazo[1,2-a]pyridine derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromoimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Bromoimidazo[1,2-a]pyridine derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bromo_IP 5-Bromoimidazo[1,2-a] pyridine Derivative Bromo_IP->PI3K Inhibition Antibacterial_Screening_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum plate_inoculation Inoculate MHA Plates prep_inoculum->plate_inoculation create_wells Create Wells in Agar plate_inoculation->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones analyze_data Analyze Data (Determine MIC) measure_zones->analyze_data end End analyze_data->end

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Imidazo[1,2-a]pyridine-2-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds. The strategic placement of the carboxylic acid moiety at the C2 position provides a crucial handle for further molecular elaboration, making the efficient and versatile synthesis of this core structure a paramount concern for researchers. This guide provides an in-depth comparison of the two most prevalent synthetic strategies: the traditional two-step cyclocondensation and the more contemporary one-pot multi-component approach, offering field-proven insights to aid in methodological selection.

Introduction to the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine bicyclic system is a key pharmacophore found in a variety of therapeutic agents, including the anxiolytic Alpidem and the hypnotic Zolpidem. The fusion of an imidazole ring with a pyridine ring imparts unique electronic and steric properties, allowing for diverse interactions with biological targets. The C2-carboxylic acid functionality, in particular, serves as a versatile anchor for the construction of amides, esters, and other derivatives, enabling the exploration of a vast chemical space in drug discovery programs.

Route 1: The Classical Two-Step Cyclocondensation

This well-established and robust methodology remains a workhorse in many laboratories for its reliability and predictability. The synthesis proceeds via two discrete, sequential steps: (1) the formation of an imidazo[1,2-a]pyridine-2-carboxylate ester through the cyclocondensation of a 2-aminopyridine with an α-halopyruvate, followed by (2) the hydrolysis of the resulting ester to the target carboxylic acid.

Causality Behind Experimental Choices

The initial step, often referred to as the Tchichibabin reaction, involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of an ester, typically an ethyl or methyl ester, is strategic as it is relatively stable under the reaction conditions and can be readily hydrolyzed in a subsequent step. Alkaline hydrolysis is the most common method for the second step, as it efficiently cleaves the ester without degrading the heterocyclic core.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate [1]

  • To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran, add ethyl 3-bromopyruvate (1.0 eq.) dropwise at room temperature.

  • A precipitate, the pyridinium salt intermediate, will often form.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and isolate the crude product. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product is then refluxed in ethanol to ensure complete cyclization and dehydration.

  • After cooling, the product often crystallizes and can be collected by filtration, washed with a non-polar solvent like diisopropyl ether, and dried under vacuum.

Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-2-carboxylic Acid [2]

  • Dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq.).

  • Heat the mixture to reflux or stir at an elevated temperature for 2-4 hours, until the ester is fully consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with a strong acid, such as concentrated hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Data Presentation: Performance Metrics
ParameterStep 1: Ester FormationStep 2: HydrolysisOverall
Typical Yield 80-95%[1]85-95%68-90%
Reaction Time 4-16 hours2-4 hours6-20 hours
Key Reagents 2-Aminopyridine, Ethyl bromopyruvateNaOH or KOH, HCl
Purification Filtration/CrystallizationFiltration/Crystallization

Diagram of the Classical Two-Step Workflow

Classical Two-Step Synthesis cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis 2-Aminopyridine 2-Aminopyridine Reaction_1 Cyclocondensation (Reflux in EtOH) 2-Aminopyridine->Reaction_1 Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->Reaction_1 Ester_Intermediate Ethyl Imidazo[1,2-a]pyridine -2-carboxylate Reaction_1->Ester_Intermediate Reaction_2 Alkaline Hydrolysis (NaOH, H2O/EtOH) Ester_Intermediate->Reaction_2 Final_Product Imidazo[1,2-a]pyridine -2-carboxylic Acid Reaction_2->Final_Product GBB Synthesis cluster_0 One-Pot Three-Component Reaction 2-Aminopyridine 2-Aminopyridine Reaction GBB Reaction (Catalyst, RT) 2-Aminopyridine->Reaction Formyl-Carboxylic_Acid Formyl-substituted Carboxylic Acid Formyl-Carboxylic_Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Final_Product Imidazo[1,2-a]pyridine -2-carboxylic Acid Derivative Reaction->Final_Product

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Imidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Structure, Understanding the Function

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in pharmaceuticals like Zolpidem and its role as a versatile fluorophore.[1][2] The functionalization of this privileged core, particularly with ester groups and other substituents, allows for the fine-tuning of its biological activity and photophysical properties. However, this chemical diversity presents a significant analytical challenge: unambiguous characterization is paramount. A substitution at C7 versus C8, or the presence of an electron-donating versus an electron-withdrawing group, can drastically alter a compound's efficacy, toxicity, and fluorescent behavior.[2][3]

This guide moves beyond a simple recitation of techniques. It presents a holistic, multi-modal spectroscopic strategy for the comprehensive analysis of substituted imidazo[1,2-a]pyridine esters. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy (UV-Visible and Fluorescence) are not merely individual tools, but components of a cross-validating analytical workflow. The causality behind experimental choices will be explained, providing you with the rationale to not only replicate but also adapt these methods for your own novel compounds.

The Analytical Workflow: A Strategy for Unambiguous Characterization

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Structural Structural Elucidation cluster_Optical Photophysical Characterization cluster_Final Final Analysis Synthesis Synthesis of Derivative Purification Column Chromatography / Recrystallization Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS High-Resolution MS (ESI-TOF) NMR->MS Confirms Mass UVVis UV-Visible Spectroscopy NMR->UVVis MS->NMR Confirms Formula Report Comprehensive Report MS->Report FTIR->Report Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Determines λex QY Quantum Yield Determination Fluorescence->QY QY->Report

Caption: Integrated workflow for the characterization of imidazo[1,2-a]pyridine esters.

Part 1: Definitive Structural Elucidation

The primary challenge is to confirm the core structure and the precise location of all substituents. NMR and High-Resolution Mass Spectrometry (HRMS) are the definitive tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the atomic-level map of the molecule. For imidazo[1,2-a]pyridines, the proton (¹H) NMR spectrum is particularly informative due to the characteristic chemical shifts of the ring protons.

Causality of Chemical Shifts: The electron density across the bicyclic system dictates the chemical shifts. The pyridine ring protons are generally more deshielded (further downfield) than the imidazole ring protons. The proton at C5 is typically the most downfield proton due to its proximity to the bridgehead nitrogen.

Impact of Substituents:

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density, causing an upfield shift (lower ppm) of nearby protons.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or the ester's carbonyl (-COOR) decrease electron density, causing a downfield shift (higher ppm).

Table 1: Comparative ¹H NMR Data for Representative Imidazo[1,2-a]pyridines

CompoundSubstituent (Position)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Data Reference(s)
A Unsubstituted~8.10 (d)~6.70 (t)~7.10 (t)~7.55 (d)[1][4][5]
B 6-Chloro~8.40 (s)-~7.12 (d)~7.45 (d)[1]
C 7-Methyl~7.95 (d)~6.55 (d)-~7.40 (s)[6]
D 2-Phenyl-3-Ester~8.70 (d)~6.90 (t)~7.30 (t)~7.45 (d)[4]

Chemical shifts are approximate and vary with solvent and specific structure. Multiplicity: s=singlet, d=doublet, t=triplet.

Essential 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart), which is crucial for tracing the connectivity within the pyridine ring (e.g., H-5 couples with H-6, H-6 with H-7, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to unambiguously place substituents. For example, the protons of an ethyl ester's -OCH₂- group will show an HMBC correlation to the ester's carbonyl carbon (C=O), which in turn will show a correlation to the proton at C-2 if the ester is at C-3, thus confirming its position.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Confirmation

While NMR maps the structure, HRMS provides the exact molecular weight, allowing for the confident determination of the molecular formula.

Why HRMS is Essential: Low-resolution MS might give a molecular weight of, for example, 218.1. This could correspond to multiple elemental compositions. HRMS, often using Electrospray Ionization Time-of-Flight (ESI-TOF) analyzers, provides a mass accurate to several decimal places (e.g., 218.1055).[1] This precision allows for the calculation of a unique molecular formula (e.g., C₁₃H₁₄N₂O) that matches the proposed structure from NMR. This cross-validation is a hallmark of a trustworthy analysis.

Part 2: Unveiling Photophysical Properties

Many imidazo[1,2-a]pyridine derivatives are highly fluorescent, making them valuable as biological probes and materials for optoelectronic devices.[2][7] Their absorption and emission properties are exquisitely sensitive to their substitution pattern.

UV-Visible and Fluorescence Spectroscopy: The Role of Substituents

The π-conjugated bicyclic structure is responsible for the absorption and emission of light.[2] The energy of these transitions, and thus the color of the light absorbed and emitted, is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Guiding Principle:

  • Electron-Donating Groups (EDGs): These groups raise the HOMO energy level, reducing the HOMO-LUMO gap. This results in a shift to longer wavelengths (a bathochromic or red shift ) in both absorption and emission spectra. EDGs often enhance fluorescence intensity.[2][3]

  • Electron-Withdrawing Groups (EWGs): These groups lower the LUMO energy level, also reducing the gap and causing a red shift. However, strong EWGs like -NO₂ can sometimes quench fluorescence, leading to less intense or no emission.[8][9]

  • Extended Conjugation: Adding aromatic rings (e.g., a phenyl group at C2) extends the π-system, reduces the HOMO-LUMO gap, and typically causes a significant red shift and an increase in fluorescence quantum yield.[2][10]

Substituent_Effects cluster_cause Chemical Modification cluster_effect Spectroscopic Outcome EDG Add Electron-Donating Group (e.g., -OMe) GAP HOMO-LUMO Gap Decreases EDG->GAP INTENSITY Fluorescence Intensity Often Increases EDG->INTENSITY EWG Add Electron-Withdrawing Group (e.g., -COOR) EWG->GAP CONJ Extend π-Conjugation (e.g., add Phenyl ring) CONJ->GAP CONJ->INTENSITY SHIFT Bathochromic (Red) Shift in Abs/Em Spectra GAP->SHIFT

References

A Comparative Guide to the In Vitro Screening of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug discovery professionals. This guide offers an in-depth technical comparison of the in vitro performance of derivatives based on the privileged imidazo[1,2-a]pyridine scaffold, with a particular focus on the potential of 5-bromo-substituted carboxylic acid analogues. Our objective is to move beyond mere data presentation and delve into the causality behind experimental design, providing you with actionable insights for your own screening campaigns.

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive starting point for developing novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In this guide, we will explore the nuances of screening these compounds, comparing their efficacy across different biological assays and elucidating the structure-activity relationships (SAR) that govern their performance.

Comparative In Vitro Anticancer Activity

A primary focus for the development of imidazo[1,2-a]pyridine derivatives has been in oncology. The cytotoxic and cytostatic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay remains the workhorse for this initial screening phase due to its robustness and high-throughput adaptability. This assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of this color change is directly proportional to the number of living cells.

Below is a comparative analysis of the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives, presented as 50% inhibitory concentration (IC50) values. While a comprehensive screening of a homologous series of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives is not yet available in the public domain, we can infer potential structure-activity relationships by comparing variously substituted analogues.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
Derivative A Imidazo[1,2-a]pyridine-H-PhenylHepG2 (Liver)>100[2]
Derivative B Imidazo[1,2-a]pyridine-H-p-tolylHepG2 (Liver)88.3[2]
Derivative C Imidazo[1,2-a]pyridine-H-p-chlorophenylHepG2 (Liver)20.3[2]
Derivative D Imidazo[1,2-a]pyridine-H-p-methoxyphenylHepG2 (Liver)16.4[2]
MIA Imidazo[1,2-a]pyridine-CH3-p-tolylaminoMDA-MB-231 (Breast)~30[3]
MIA Imidazo[1,2-a]pyridine-CH3-p-tolylaminoSKOV3 (Ovarian)~40[3]

Expert Insights on Anticancer SAR:

The data, though from different series, allows for the formulation of a preliminary SAR. For instance, the introduction of a phenyl group at the 2-position of the imidazo[1,2-a]pyridine core appears to be a critical determinant of anticancer activity. Furthermore, substitution on this phenyl ring with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl) groups can significantly enhance cytotoxicity compared to the unsubstituted phenyl ring.[2] This suggests that the electronic properties and steric bulk of the substituent at this position play a crucial role in the interaction with the biological target. The 5-bromo substitution, while not represented in this specific dataset, is anticipated to further modulate the electronic landscape of the heterocyclic core, potentially enhancing activity through halogen bonding or by influencing the overall lipophilicity of the molecule.

In Vitro Anticancer Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel imidazo[1,2-a]pyridine derivatives for anticancer activity.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Hit Validation & Mechanism of Action a Synthesize & Purify Derivatives b Prepare Stock Solutions (e.g., in DMSO) a->b e Treat with Serial Dilutions of Compounds b->e c Culture Cancer Cell Lines d Seed Cells in 96-well Plates c->d d->e f Incubate for 48-72h e->f g Perform MTT Assay f->g h Measure Absorbance & Calculate IC50 g->h i Confirm Hits with Secondary Assays (e.g., Apoptosis, Cell Cycle) h->i j Investigate Signaling Pathway Modulation (e.g., Western Blot) i->j k Lead Optimization j->k

Caption: A generalized workflow for in vitro anticancer screening.

Comparative In Vitro Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential as a novel class of antimicrobial agents. The primary method for evaluating in vitro antibacterial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Below is a summary of the antimicrobial activity of a series of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria.

Compound IDR1 (at C2)R2 (at C7)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Derivative E -p-chlorophenyl-H>128>128[4]
Derivative F -p-bromophenyl-H64128[4]
Derivative G -p-chlorophenyl-CH33264[4]
Derivative H -p-bromophenyl-CH31632[4]

Expert Insights on Antimicrobial SAR:

The antimicrobial data suggests that substitutions at both the C2 and C7 positions of the imidazo[1,2-a]pyridine core are important for activity. The presence of a halogen on the C2-phenyl ring appears to be beneficial, with bromine showing slightly better activity than chlorine in this series.[4] A methyl group at the C7 position consistently improves activity against both S. aureus and E. coli. This highlights the importance of exploring substitutions around the entire scaffold to optimize for antimicrobial potency.

Anti-inflammatory Potential and Mechanism of Action

Recent studies have unveiled the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, linking their activity to the modulation of key inflammatory signaling pathways. Specifically, certain derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in cancer cell lines by inhibiting the STAT3 and NF-κB signaling pathways.[3][5]

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2.[3]

STAT3/NF-κB Signaling Pathway Inhibition

The diagram below illustrates the mechanism by which certain imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects.

Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of in vitro screening results, adherence to well-defined protocols is paramount. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.[6][7]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well round-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[7]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (MHB only). The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vitro screening data presented in this guide highlights the diverse biological potential of its derivatives, from potent anticancer and antimicrobial activity to promising anti-inflammatory effects through the modulation of the STAT3/NF-κB pathway.[2][3][4] The structure-activity relationships discussed underscore the importance of systematic chemical modification to optimize for potency and selectivity.

For researchers entering this field, the provided protocols for MTT and MIC assays offer a robust framework for initial screening campaigns. Future work should focus on the synthesis and systematic screening of a homologous series of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives to precisely elucidate the contribution of the bromo and carboxylic acid moieties to the observed biological activities. Such studies will undoubtedly pave the way for the development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved drugs.[1][2][3][4] Consequently, the development of efficient and versatile synthetic methodologies for this framework is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative analysis of alternative reagents and strategies for the synthesis of imidazo[1,2-a]pyridines, moving beyond the classical condensation of 2-aminopyridines with α-haloketones. We will delve into multicomponent reactions, innovative catalytic systems, and greener alternatives, offering experimental data and mechanistic insights to inform your synthetic choices.

The Evolving Landscape of Imidazo[1,2-a]pyridine Synthesis

Traditionally, the synthesis of imidazo[1,2-a]pyridines has been dominated by the reaction of a 2-aminopyridine with an α-haloketone. While effective, this method often suffers from drawbacks such as the lachrymatory nature of α-haloketones and limited functional group tolerance. Modern synthetic chemistry has ushered in a new era of methodologies that offer improved efficiency, broader substrate scope, and more environmentally benign conditions.

This guide will explore these modern alternatives, categorized by the type of bond formation and reaction strategy. We will compare their performance based on reported yields, reaction conditions, and applicability to diverse substrates.

I. Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly atom-economical and efficient approach to imidazo[1,2-a]pyridines.[5]

A. The Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[6]

Key Features:

  • High Diversity: Allows for the introduction of three points of diversity in a single step.

  • Mild Conditions: Often proceeds under mild reaction conditions.

  • Broad Scope: Tolerates a wide range of aldehydes and isocyanides.[7]

Catalyst Comparison for the GBB Reaction:

CatalystSolventTemperature (°C)TimeYield (%)Reference
Scandium triflateMethanolMicrowave-Good to Excellent[7]
Ammonium chlorideMethanolRoom Temperature-Moderate[6]
p-Toluenesulfonic acidMethanolRoom Temperature-Moderate[6]
Catalyst-free----[8]

Representative Experimental Protocol (GBB Reaction): [6]

  • To a solution of 2-aminopyridine (1 mmol) and 2-azidobenzaldehyde (1 mmol) in methanol (5 mL), add ammonium chloride (20 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Logical Workflow for the GBB Reaction:

GBB_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Aldehyde Aldehyde Isocyanide Isocyanide Catalyst (e.g., Sc(OTf)3, NH4Cl) Catalyst (e.g., Sc(OTf)3, NH4Cl) One-Pot Reaction One-Pot Reaction Catalyst (e.g., Sc(OTf)3, NH4Cl)->One-Pot Reaction Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->One-Pot Reaction Temperature Temperature Temperature->One-Pot Reaction Reactants->One-Pot Reaction Combine Workup & Purification Workup & Purification One-Pot Reaction->Workup & Purification Quench & Extract 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Workup & Purification->3-Aminoimidazo[1,2-a]pyridine Isolate

Caption: Workflow for the GBB three-component synthesis.

B. Other Multicomponent Strategies

Beyond the GBB reaction, other MCRs have been developed. For instance, a three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct route to various imidazo[1,2-a]pyridines.[7]

II. Greener Alternatives: Towards Sustainable Synthesis

The principles of green chemistry have spurred the development of more environmentally friendly methods for imidazo[1,2-a]pyridine synthesis. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[1][9][10] Several protocols for imidazo[1,2-a]pyridine synthesis have been adapted for microwave assistance.

Advantages of Microwave Synthesis:

  • Rapid Reaction Times: Significantly reduces reaction times from hours to minutes.[1]

  • Improved Yields: Often leads to higher product yields.[1]

  • Energy Efficiency: More energy-efficient compared to conventional heating.

Comparison of Conventional vs. Microwave Synthesis:

ReactantsMethodSolventTimeYield (%)Reference
2-Aminonicotinic acid, ChloroacetaldehydeConventional----
2-Aminonicotinic acid, ChloroacetaldehydeMicrowaveWater30 min92-95[1]
2-Aminopyridine, Phenacyl bromideConventional----
2-Aminopyridine, Phenacyl bromideMicrowaveWater-Good to Excellent[9]

Representative Experimental Protocol (Microwave-Assisted Synthesis): [1]

  • In a microwave-safe vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature for 30 minutes.

  • After cooling, collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the pure imidazo[1,2-a]pyridine derivative.

B. Catalyst-Free and Solvent-Free Approaches

Eliminating catalysts and organic solvents is a primary goal of green chemistry. Several catalyst-free and solvent-free methods for imidazo[1,2-a]pyridine synthesis have been reported, often utilizing thermal or microwave conditions.[7][11]

A noteworthy example is the reaction of α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent.[7][12] Another green approach involves the use of grindstone chemistry, where reactants are ground together in the absence of a solvent.[11]

Reaction Pathway under Catalyst-Free Conditions:

CatalystFree_Mechanism 2-Aminopyridine 2-Aminopyridine SN2 Reaction Nucleophilic Substitution 2-Aminopyridine->SN2 Reaction Nucleophilic Attack α-Haloketone α-Haloketone α-Haloketone->SN2 Reaction Intermediate Intermediate SN2 Reaction->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Condensation Dehydration Dehydration Intramolecular Cyclization->Dehydration Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine Aromatization

Caption: Mechanism of catalyst-free synthesis.

III. Novel Reagents and Catalytic Systems

Moving beyond traditional reagents, researchers have explored a variety of alternative starting materials and catalysts to access the imidazo[1,2-a]pyridine core.

A. Reactions Involving Nitroolefins

Nitroolefins have been successfully employed as synthons for the construction of imidazo[1,2-a]pyridines.[7] In a cascade reaction, 2-aminopyridines react with nitroolefins in the presence of a Lewis acid, such as FeCl3, to afford 3-unsubstituted imidazo[1,2-a]pyridines.[7][12]

B. Copper-Catalyzed Reactions

Copper catalysis has proven to be highly versatile in imidazo[1,2-a]pyridine synthesis.[13] Various copper-catalyzed methods have been developed, including:

  • A³-Coupling: A domino reaction involving 2-aminopyridines, aldehydes, and alkynes catalyzed by a Cu(II)-ascorbate system in aqueous micellar media.[14]

  • Aerobic Oxidative Cyclization: The reaction of 2-aminopyridines with acetophenones or ketone oxime esters under an air atmosphere.[15]

Comparative Table of Copper-Catalyzed Methods:

Reaction TypeCatalyst SystemOxidantKey FeaturesReference
A³-CouplingCu(II)-Ascorbate-Environmentally sustainable, aqueous media[14]
Aerobic Dehydrogenative CyclizationCuIAirBroad functional group tolerance[15]
Oxidative Coupling of Ketoxime AcetatesCu(I)AirMild conditions, high yields[15]

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with a plethora of alternative reagents and methodologies now available to the modern chemist. Multicomponent reactions offer unparalleled efficiency and diversity, while green chemistry approaches provide more sustainable and environmentally friendly routes. Novel catalytic systems, particularly those based on copper, have expanded the scope of accessible analogues.

The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and available resources. By understanding the advantages and limitations of each approach presented in this guide, researchers can make informed decisions to streamline their synthetic efforts in the pursuit of novel imidazo[1,2-a]pyridine-based therapeutics and functional materials.

References

A Comparative Analysis of Bromo- versus Chloro-Substituted Imidazo[1,2-a]pyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This versatile bicyclic heterocyclic system is a "privileged structure," frequently appearing in compounds with therapeutic potential, including anticancer, antibacterial, and antiviral agents. The introduction of halogen substituents, a common strategy in drug design, can significantly modulate the physicochemical properties and biological activities of these compounds. This guide provides an in-depth, objective comparison of the biological performance of bromo- and chloro-substituted imidazo[1,2-a]pyridines, supported by experimental data to inform rational drug design and development.

The Influence of Halogenation: A Physicochemical Perspective

The choice between a bromine and a chlorine substituent is a critical decision in the optimization of a lead compound. While both are halogens and share certain characteristics, their distinct atomic properties—size, electronegativity, and polarizability—can lead to significant differences in biological activity. Bromine is larger and more polarizable than chlorine, which can enhance van der Waals interactions with a biological target. Conversely, chlorine is more electroneg-ative, which can alter the electronic distribution within the molecule and affect properties like pKa and hydrogen bonding capacity. These subtle differences can translate into significant variations in potency, selectivity, and pharmacokinetic profiles.

Comparative Biological Activities: A Data-Driven Analysis

To provide a clear comparison, this section summarizes the available experimental data on the anticancer, antibacterial, and antiviral activities of bromo- and chloro-substituted imidazo[1,2-a]pyridines.

Anticancer Activity

Halogenated imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines. The nature and position of the halogen atom can dramatically influence this activity.

A study focusing on imidazo[1,2-a]pyridine derivatives as inhibitors of the Nek2 kinase, implicated in gastric cancer, provides a direct comparison of halogen substitutions on the phenyl ring at the 2-position. The data, presented in the table below, highlights the potent activity conferred by both chloro and bromo substituents.

Compound IDR1 GroupR2 GroupAntiproliferative Activity IC50 (nM) on MGC-803
28a HH1300
28c FH110
28e ClH38
28f BrH42
28h HCl890
Data sourced from a study on Nek2 inhibitors.

These results indicate that the introduction of a halogen at the R1 position significantly boosts antiproliferative activity compared to the unsubstituted analog (28a). Notably, the chloro-substituted compound (28e) and the bromo-substituted compound (28f) exhibit comparable and potent activity, with IC50 values of 38 nM and 42 nM, respectively. This suggests that for this particular scaffold and target, both bromine and chlorine are well-tolerated and contribute favorably to the anticancer effect. The substantial decrease in activity when the chloro substituent is moved to the R2 position (28h) underscores the critical importance of the substitution pattern for optimal biological activity.

Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area. While direct comparative studies are limited, data from various sources allow for an indirect assessment of the impact of bromo versus chloro substitution.

For instance, a series of 6-chloroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticandidal activity, with minimum inhibitory concentrations (MICs) ranging from 19.36 µM to 89.38 µM against a clinical strain of Candida parapsilosis. In another study, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide demonstrated antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml. While these studies do not allow for a direct comparison due to differences in the core scaffold, substitution patterns, and target organisms, they confirm that both chloro- and bromo-substituted imidazo[1,2-a]pyridines can exhibit significant antimicrobial effects.

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridines has been explored against a range of viruses. Halogenation has been shown to be a key factor in enhancing antiviral potency. For example, a study on imidazo[1,2-a]pyridine derivatives as anti-influenza virus agents identified a series of compounds with robust, broad-spectrum activity. While a direct bromo versus chloro comparison is not provided in this specific study, the structure-activity relationship (SAR) data from other antiviral studies on related heterocyclic systems often indicate that the lipophilicity and electronic effects of the halogen are critical for activity. For instance, in the development of anti-HIV agents based on imidazo[1,2-a]pyridines, hydrophobicity was identified as a key determinant of activity. Given that bromine contributes more to lipophilicity than chlorine, it is plausible that bromo-substituted derivatives may exhibit enhanced antiviral activity in certain contexts.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of halogenated imidazo[1,2-a]pyridines and for the evaluation of their biological activities.

Synthesis of Halogenated Imidazo[1,2-a]pyridines

A general and efficient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves a two-step, one-pot reaction. This protocol can be adapted for the synthesis of various halogenated derivatives.

Step 1: Formation of the Intermediate

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 2: Cyclization with an Electrophile

  • To the reaction mixture containing the intermediate from Step 1, add the desired α-haloketone (e.g., 2-bromoacetophenone or 2-chloroacetophenone) (1.1 mmol).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-a]pyridine.

A Comparative Guide to Ester Hydrolysis Methods for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of significant therapeutic agents, including Zolpidem and Alpidem. The synthesis and modification of these molecules often involve the crucial step of ester hydrolysis to yield the corresponding carboxylic acid, a versatile intermediate for further derivatization. The choice of hydrolysis method can profoundly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of common ester hydrolysis techniques for imidazo[1,2-a]pyridines, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your synthetic strategies.

Introduction: The Strategic Importance of Ester Hydrolysis

The conversion of an ester to a carboxylic acid on the imidazo[1,2-a]pyridine core is a pivotal transformation. This step unlocks the potential for a variety of subsequent reactions, most notably amidation, to introduce diverse functionalities and modulate the pharmacological properties of the final compound. The stability of the imidazo[1,2-a]pyridine ring system under different pH conditions necessitates a careful selection of the hydrolysis method to avoid unwanted side reactions and ensure high conversion rates. This guide will dissect three primary approaches: acid-catalyzed hydrolysis, base-mediated hydrolysis (saponification), and the increasingly popular enzymatic hydrolysis.

Acid-Catalyzed Hydrolysis: A Reversible Approach

Acid-catalyzed hydrolysis represents the reverse of Fischer esterification.[1] The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid.[2]

Mechanistic Rationale

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[3] This is followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule yield the carboxylic acid.[3] A critical aspect of this method is its reversibility.[2][4] To drive the equilibrium towards the products, a large excess of water is required.[1][2][4]

Experimental Protocol: A General Procedure

A general procedure for the acid-catalyzed hydrolysis of an ethyl imidazo[1,2-a]pyridine-3-carboxylate is as follows:

  • To a solution of the imidazo[1,2-a]pyridine ester (1 equivalent) in a suitable solvent (e.g., acetic acid), add a significant excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • The product can then be isolated by extraction with an appropriate organic solvent, followed by drying and concentration under reduced pressure.

Note: This is a generalized protocol and may require optimization for specific substrates.

Advantages and Limitations

Advantages:

  • Effective for substrates that are sensitive to strong bases.

  • The reagents are readily available and inexpensive.

Limitations:

  • The reaction is an equilibrium process, which can lead to incomplete conversion.[4][5]

  • The harsh acidic conditions and elevated temperatures may not be suitable for molecules with acid-labile functional groups.[6]

  • Neutralization and work-up procedures can sometimes be cumbersome.

Base-Mediated Hydrolysis (Saponification): The Irreversible Workhorse

Base-mediated hydrolysis, or saponification, is a widely used and often preferred method for ester cleavage due to its irreversible nature.[2][4] This method typically employs alkali metal hydroxides such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in an aqueous or mixed aqueous-organic solvent system.[7]

Mechanistic Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6] This intermediate then collapses, expelling the alkoxide as a leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards the alkoxide. This deprotonation step renders the reaction effectively irreversible.[4][8][9] An acidic workup is necessary to protonate the carboxylate and isolate the final carboxylic acid.[6]

Experimental Protocol: Hydrolysis of an Imidazo[1,2-a]pyridine Methyl Ester

The following protocol is a representative example for the saponification of a methyl ester derivative of an imidazo[1,2-a]pyridine:

  • Suspend the imidazo[1,2-a]pyridine methyl ester (0.65 mmol) in methanol (3 mL).[10]

  • Add a solution of sodium hydroxide (1 M in H2O, 1.5 mL) to the suspension.[10]

  • Stir the resulting solution at room temperature for 24 hours.[10]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to -5 °C.[10]

  • Slowly add hydrochloric acid (1 M in H2O) to neutralize the mixture and precipitate the carboxylic acid product.[10]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Advantages and Disadvantages

Advantages:

  • The reaction is irreversible, leading to high conversion and yields.[2][9]

  • The products, a carboxylate salt and an alcohol, are generally easy to separate.[2]

  • Milder reaction temperatures can often be employed compared to acid-catalyzed methods.

Disadvantages:

  • Not suitable for substrates containing base-labile functional groups.

  • Requires a stoichiometric amount of base.[1]

  • An acidic workup step is necessary to obtain the carboxylic acid.

Enzymatic Hydrolysis: The Green and Selective Alternative

Enzymatic hydrolysis, utilizing enzymes such as lipases and esterases, offers a mild and highly selective method for cleaving ester bonds.[11] These biocatalysts operate under physiological conditions, making them ideal for complex molecules with sensitive functional groups.[11]

The Principle of Biocatalytic Selectivity

Lipases and esterases catalyze the hydrolysis of esters through a mechanism involving an acyl-enzyme intermediate.[11] The enzyme's active site provides a chiral environment that can differentiate between enantiomers of a racemic ester, leading to kinetic resolution.[11] This high degree of chemo-, regio-, and stereoselectivity is a significant advantage over traditional chemical methods.[11]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

A general procedure for the enzymatic hydrolysis of an imidazo[1,2-a]pyridine ester is as follows:

  • In a suitable buffer solution (e.g., phosphate buffer, pH 7), suspend the imidazo[1,2-a]pyridine ester.

  • Add the selected lipase (e.g., Candida antarctica Lipase B). The enzyme can be free or immobilized.

  • The reaction may be gently agitated at a controlled temperature (often room temperature to 37 °C).

  • Monitor the progress of the reaction by analyzing aliquots over time.

  • Upon completion, the enzyme can be removed by filtration (if immobilized) or denaturation followed by filtration.

  • The product can be isolated by adjusting the pH of the aqueous solution to precipitate the carboxylic acid, followed by extraction.

Note: Optimization of enzyme choice, solvent system, pH, and temperature is crucial for success.

Merits and Demerits

Advantages:

  • Extremely mild reaction conditions (neutral pH, room temperature), preserving sensitive functional groups.[11]

  • High chemo-, regio-, and stereoselectivity.[11]

  • Environmentally friendly ("green chemistry") approach.

Disadvantages:

  • Enzymes can be expensive and may have specific substrate requirements.

  • Reaction times can be longer compared to chemical methods.

  • Optimization of reaction conditions can be more complex.

Comparative Summary and Data

MethodReagentsConditionsReversibilityKey AdvantagesKey Disadvantages
Acid-Catalyzed Dilute strong acid (e.g., HCl, H₂SO₄), excess waterHigh temperature (reflux)Reversible[2][4]Good for base-sensitive substratesEquilibrium-limited, harsh conditions
Base-Mediated Stoichiometric strong base (e.g., NaOH, KOH, LiOH)[1]Room temp. to moderate heatingIrreversible[2][4]High conversion, easy product separation[2]Not for base-labile substrates, requires acidic workup
Enzymatic Lipase or esterase, buffer solutionMild (neutral pH, room temp.)Generally irreversibleHigh selectivity, mild conditions, "green"[11]Enzyme cost, longer reaction times, optimization needed

Visualizing the Workflows

Acid-Catalyzed Hydrolysis Workflow

start Imidazo[1,2-a]pyridine Ester reagents Excess H₂O Catalytic Acid (H⁺) reaction Reflux start->reaction reagents->reaction neutralization Neutralization (e.g., NaHCO₃) reaction->neutralization extraction Workup & Extraction neutralization->extraction product Imidazo[1,2-a]pyridine Carboxylic Acid extraction->product

Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.

Base-Mediated Hydrolysis (Saponification) Workflow

start Imidazo[1,2-a]pyridine Ester reagents Base (e.g., NaOH) Aqueous Solvent reaction Stirring (RT to heat) start->reaction reagents->reaction acidification Acidic Workup (e.g., HCl) reaction->acidification isolation Isolation/ Filtration acidification->isolation product Imidazo[1,2-a]pyridine Carboxylic Acid isolation->product

Caption: Workflow for Base-Mediated Ester Hydrolysis.

Enzymatic Hydrolysis Workflow

start Imidazo[1,2-a]pyridine Ester reagents Enzyme (e.g., Lipase) Buffer (pH 7) reaction Incubation (RT, gentle agitation) start->reaction reagents->reaction enzyme_removal Enzyme Removal reaction->enzyme_removal workup pH Adjustment & Extraction/Isolation enzyme_removal->workup product Imidazo[1,2-a]pyridine Carboxylic Acid workup->product

Caption: Workflow for Enzymatic Ester Hydrolysis.

Conclusion and Recommendations

The optimal method for the hydrolysis of esters on the imidazo[1,2-a]pyridine core is highly dependent on the specific substrate and the desired outcome.

  • For robust substrates where high throughput and cost-effectiveness are paramount, base-mediated hydrolysis (saponification) is often the method of choice due to its irreversible nature and generally high yields.

  • Acid-catalyzed hydrolysis remains a viable option, particularly for substrates that are intolerant to basic conditions, provided that the equilibrium can be effectively shifted towards the products.

  • For complex, multifunctional molecules, especially those with chiral centers where stereochemical integrity is crucial, enzymatic hydrolysis is an unparalleled approach, offering exceptional selectivity under remarkably mild conditions.

It is strongly recommended that preliminary small-scale trials of each method be conducted to determine the most efficient and effective protocol for your specific imidazo[1,2-a]pyridine derivative. This comparative guide serves as a foundational resource to streamline your experimental design and accelerate your research and development efforts.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical agents. This document is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to select, develop, and validate analytical methods that are fit for purpose, ensuring data of the highest quality and reliability.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[1][2] This involves a thorough evaluation of various performance characteristics to ensure the method is accurate, precise, and specific.[3][4] This guide will delve into the practical application of these principles, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also considering alternative and complementary methods.

Guiding Principles of Method Validation

The validation of analytical methods is governed by internationally recognized guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8][9][10] The core validation parameters, as outlined in the ICH Q2(R2) guideline, form the basis of this guide.[7][11][12]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15][16][17]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[18][19][20]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][21]

  • Accuracy: The closeness of the test results to the true value.[4][13][22]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][13][22] This includes repeatability, intermediate precision, and reproducibility.[23]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25][26]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28][29][30]

  • System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[31][32][33][34][35]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[36] A well-developed and validated HPLC method is crucial for the reliable analysis of this compound.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Parameter Evaluation cluster_3 Validation Report Method Development Method Development Protocol Definition Protocol Definition Method Development->Protocol Definition Specificity Specificity Protocol Definition->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generation Report Generation Robustness->Report Generation

Caption: A streamlined workflow for HPLC method validation.

Detailed Experimental Protocols

1. Specificity

The specificity of an HPLC method ensures that the peak corresponding to this compound is free from interference from other components.[16]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient).

    • Analyze a sample of the active pharmaceutical ingredient (API).

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the API to generate potential degradation products.[16]

    • Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the API.

  • Causality: Forced degradation studies are essential to create a "worst-case" scenario, ensuring the method's specificity under stability-indicating conditions.

2. Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response.[20] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[21]

  • Procedure:

    • Prepare a series of at least five standard solutions of the API at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[21] For impurity analysis, the range should bracket the reporting limit and the specification limit.[21]

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Causality: Establishing linearity is fundamental for accurate quantification, as it forms the basis of the calibration curve used to determine the concentration of the analyte in unknown samples.

3. Accuracy

Accuracy reflects the closeness of the measured value to the true value.[37]

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Causality: Recovery studies directly assess the systematic error of the method, ensuring that the measured values are not biased.

4. Precision

Precision measures the degree of scatter between a series of measurements.[37]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[23]

  • Causality: Precision studies evaluate the random error of the method, indicating its reproducibility under various operational conditions.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the lower limits of the method's capabilities.[24]

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).[25]

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Causality: Determining LOD and LOQ is critical for impurity analysis, ensuring that trace levels of impurities can be reliably detected and quantified.

6. Robustness

Robustness testing evaluates the method's reliability when subjected to small, deliberate variations in its parameters.[28]

  • Procedure:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • Introduce small, deliberate variations to these parameters.

    • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Causality: Robustness testing provides confidence that the method will perform consistently in a routine laboratory environment where minor variations are inevitable.[27]

Data Presentation: Comparison of HPLC and UPLC Methods

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed and resolution. Below is a hypothetical comparison of the performance of a validated HPLC and a UPLC method for the analysis of this compound.

ParameterHPLC MethodUPLC Method
Specificity No interference from degradantsNo interference from degradants
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 1.5%< 1.0%
LOD 0.3 µg/mL0.1 µg/mL
LOQ 1.0 µg/mL0.5 µg/mL
Run Time 15 minutes5 minutes
Robustness Unaffected by minor changesUnaffected by minor changes

This table clearly demonstrates the superior sensitivity (lower LOD and LOQ) and efficiency (shorter run time) of the UPLC method.

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique, other methods can provide valuable orthogonal information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile impurities that may not be readily detected by HPLC.

  • Applicability: Suitable for identifying and quantifying volatile organic compounds that may be present as residual solvents or by-products from the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Applicability: qNMR can serve as a primary method for determining the absolute purity of the reference standard of this compound.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship cluster_0 Primary Analysis cluster_1 Orthogonal Methods HPLC_UPLC HPLC / UPLC GC_MS GC-MS (Volatile Impurities) HPLC_UPLC->GC_MS Complements NMR qNMR (Purity of Standard) HPLC_UPLC->NMR Confirms

Caption: Interrelationship of primary and orthogonal analytical methods.

Conclusion

The validation of analytical methods is a critical and indispensable component of drug development. This guide has provided a comprehensive framework for the validation of analytical methods for this compound, with a primary focus on HPLC. By adhering to the principles and protocols outlined herein, researchers and scientists can ensure the generation of reliable and defensible analytical data, thereby upholding the highest standards of scientific integrity and contributing to the development of safe and effective medicines. The choice of analytical methodology should always be guided by the specific requirements of the analysis, and a combination of techniques often provides the most comprehensive understanding of the analyte's quality.

References

A Comparative Guide to the Cytotoxicity of 5-Bromo-Imidazo[1,2-a]Pyridine Compounds: A Promising Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]Pyridine Scaffold and the Strategic Role of Bromination

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2][3] These compounds have garnered significant interest as they can be readily synthesized and functionalized, allowing for the fine-tuning of their pharmacological profiles. Modifications to the imidazo[1,2-a]pyridine structure can lead to potent agents that induce cancer cell death through various mechanisms, such as apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[2]

The introduction of a bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring is a strategic synthetic modification. Halogenation, and specifically bromination, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. These alterations can enhance the binding affinity of the compound to target proteins, thereby increasing its cytotoxic potency. While direct comparative studies on 5-bromo-imidazo[1,2-a]pyridines are still emerging, the broader class of halogenated pyridine derivatives has shown that such substitutions can profoundly impact antiproliferative activity.[4] This guide will explore the existing data on imidazo[1,2-a]pyridine cytotoxicity and build a compelling case for the focused investigation of 5-bromo derivatives as a next generation of anticancer therapeutics.

Comparative Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following table summarizes the IC50 values for several imidazo[1,2-a]pyridine derivatives, showcasing the diverse anticancer activity within this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[5]
IP-6 HCC1937 (Breast)47.7[5]
HB9 A549 (Lung)50.56[6]
HB10 HepG2 (Liver)51.52[6]
Compound 6 A375 (Melanoma)<12[7]
Compound 12b A375 (Melanoma)11[8]
Compound 12b MCF-7 (Breast)11[8]
Compound 12b Hep-2 (Laryngeal)11[8]
Compound 12b HepG2 (Liver)13[8]

This table presents a selection of data to illustrate the range of activities. It is not an exhaustive list of all published results.

Structure-Activity Relationship (SAR) and the Influence of Halogenation

The cytotoxic efficacy of imidazo[1,2-a]pyridine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate which functional groups and substitution patterns are crucial for anticancer activity.[9][10]

For the broader class of pyridine derivatives, the introduction of halogen atoms has been shown to modulate antiproliferative effects.[4] The nature of the halogen and its position on the ring can influence the compound's electronic properties and its ability to interact with target enzymes or receptors. While specific SAR studies focusing on the 5-position of the imidazo[1,2-a]pyridine ring are not yet abundant, the observed potency of various substituted analogs suggests that this position is a key site for modification to enhance cytotoxicity. The 5-bromo substitution, in particular, is hypothesized to improve cell membrane permeability and facilitate stronger interactions within the target's active site, potentially leading to lower IC50 values.

Mechanisms of Action: Inducing Cancer Cell Death

Imidazo[1,2-a]pyridine compounds exert their cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

A significant body of research points to the ability of these compounds to trigger apoptosis in cancer cells.[2] This is often achieved through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards death.

Furthermore, many imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase.[7] This prevents cancer cells from progressing through mitosis and proliferating. The induction of apoptosis and cell cycle arrest are often interconnected, with the latter creating conditions that are favorable for the initiation of the apoptotic cascade.

Below is a diagram illustrating a common signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.

G IP Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP->PI3K Inhibits p53 p53 IP->p53 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->p53 Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway and apoptosis induction.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of 5-bromo-imidazo[1,2-a]pyridine compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed cells in 96-well plate Treat Treat with 5-bromo- imidazo[1,2-a]pyridine Seed->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G Treat_Cells Treat cells with compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Dark Incubate for 15 min in the dark Add_Stains->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the 5-bromo-imidazo[1,2-a]pyridine compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Step-by-Step Protocol:

  • Protein Extraction: After treatment with the 5-bromo-imidazo[1,2-a]pyridine compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The existing body of research demonstrates that derivatives of this core structure exhibit significant cytotoxicity against a wide range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

While direct comparative data for 5-bromo-imidazo[1,2-a]pyridine compounds is still emerging, the principles of medicinal chemistry and structure-activity relationships strongly suggest that the introduction of a bromine atom at the 5-position is a rational strategy for enhancing cytotoxic potency. The anticipated benefits of increased lipophilicity, metabolic stability, and the potential for halogen bonding provide a compelling rationale for the synthesis and evaluation of a focused library of these compounds.

Future research should prioritize the systematic investigation of 5-bromo-imidazo[1,2-a]pyridine derivatives, including direct comparisons with their non-brominated and other halogenated counterparts. Such studies will be instrumental in validating the therapeutic potential of this specific substitution and will pave the way for the development of more effective and targeted cancer therapies.

References

Safety Operating Guide

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can handle our products safely and effectively, not just during your research but through to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1092351-65-9), ensuring the safety of your laboratory personnel and compliance with environmental regulations.

This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering your team to make informed safety decisions.

Hazard Assessment and Characterization

Key Hazard Considerations:

  • Halogenated Compound: The presence of bromine classifies this as a halogenated organic compound. Such compounds can be harmful to the environment and may form toxic byproducts upon incomplete combustion. Therefore, they require specific disposal routes and should not be incinerated in standard laboratory furnaces.

  • Heterocyclic Aromatic Amine: The imidazopyridine core is a nitrogen-containing heterocyclic structure. Aromatic amines as a class can have toxicological properties of concern.

  • Ester Functionality: While esters are generally less reactive than other functional groups, they can undergo hydrolysis under acidic or basic conditions.

Based on these structural features, we must treat this compound as a hazardous chemical waste.

Summary of Anticipated Hazards:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.Based on the parent carboxylic acid and general toxicity of similar heterocyclic compounds.
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.A common property of many organic compounds.
Eye Damage/Irritation May cause serious eye irritation.Assumed based on the potential for skin irritation.
Environmental Hazard Expected to be hazardous to the aquatic environment.Halogenated organic compounds are often persistent and toxic to aquatic life.

Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. Before beginning any disposal-related activities, ensure the following are worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For more extensive handling, consider heavier-duty gloves and consult a glove compatibility chart.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, or if dealing with a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Segregation and Collection of Waste

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[1] Co-mingling of incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate for this type of waste.

    • The container must be labeled "Hazardous Waste" and list all contents, including "this compound" and any solvents used.[1]

  • Waste Segregation:

    • This compound should be collected in a container designated for halogenated organic waste .

    • Crucially, do not mix this waste with non-halogenated organic solvents, strong acids, strong bases, or oxidizers.

  • Collection of Solid Waste:

    • If disposing of the pure, solid compound, carefully transfer it to the designated waste container inside a chemical fume hood to minimize the risk of inhalation.

    • Use appropriate tools (spatula, etc.) to avoid contamination.

  • Collection of Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the entire solution in the designated halogenated organic liquid waste container.

    • Ensure the solvents are compatible with the container and other contents.

  • Handling Contaminated Materials:

    • Any materials that come into direct contact with the compound, such as pipette tips, weighing paper, or contaminated gloves, should be considered hazardous waste.

    • Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste .

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester assess_form Assess Waste Form start->assess_form solid_waste Solid Compound or Contaminated Labware assess_form->solid_waste Solid liquid_waste Solution in Solvent assess_form->liquid_waste Liquid collect_solid Collect in Labeled 'Solid Halogenated Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Hazardous Waste' Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Submit Disposal Request to Environmental Health & Safety (EHS) storage->disposal_request end End: Professional Disposal disposal_request->end

Caption: Disposal decision workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Control the Spill (if safe to do so):

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

    • For a solid spill, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to be fully absorbed, and then carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate the Area:

    • Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Report the Incident:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Your institution's EHS department will coordinate the pickup and disposal of the collected waste containers. Ensure that all containers are properly labeled and sealed before collection. The most common method for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the acidic gases (such as hydrogen bromide) produced.

By adhering to these procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding your responsibility to protect the environment.

References

Comprehensive Safety and Handling Guide for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS No. 1092351-65-9).[1][2] As a novel brominated heterocyclic compound, it should be handled with the utmost care, assuming it may possess hazardous properties until comprehensive toxicological data is available. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Chemical and Physical Properties:

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 1092351-65-9[1]
Molecular Formula C₉H₇BrN₂O₂[1]
Molecular Weight 255.07 g/mol [1]
Appearance Solid[1]
Personal Protective Equipment (PPE): A Multi-Barrier Approach

Given the unknown toxicological profile, a comprehensive PPE strategy is mandatory to create multiple barriers against potential exposure. The following recommendations are based on best practices for handling novel chemical entities and related brominated heterocyclic compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 CompliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during weighing and transfer operations where dust or aerosols may be generated.
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact. Double-gloving is recommended.
Body Protection Flame-Resistant Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Full-Length Pants and Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.
Respiratory Protection NIOSH-Approved RespiratorN95 or higher, with cartridges for organic vapors if handling outside of a fume hood.Protects against inhalation of dust, aerosols, and potential vapors.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE cluster_controls Engineering Controls Start Handling Solid Compound? Weighing Weighing or Transferring? Start->Weighing Solution Preparing a Solution? Start->Solution AdvancedPPE Enhanced Precautions: - Face Shield - Double Gloves - N95 Respirator Weighing->AdvancedPPE High risk of dust FumeHood Chemical Fume Hood Weighing->FumeHood BasePPE Standard Lab Attire: - Lab Coat - Safety Goggles - Nitrile Gloves Solution->BasePPE Low splash risk Solution->FumeHood BasePPE->FumeHood AdvancedPPE->FumeHood

Caption: PPE selection workflow for handling this compound.

Standard Operating Procedure for Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure and prevent contamination.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Cover the work surface within the fume hood with disposable absorbent bench paper.

  • Weighing and Transfer:

    • Use anti-static weigh paper or a tared container for weighing the solid.

    • Handle the compound gently with a spatula to avoid generating dust.

    • Keep the container sealed when not in use.

  • Solution Preparation:

    • Add solvents to the solid in a controlled manner to prevent splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, and finally eye and face protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

References

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5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
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5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.